NSC49652
Description
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWNZUBUBIULHB-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-25-4 | |
| Record name | NSC49652 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
NSC49652: A Technical Guide to its p75NTR Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the p75 neurotrophin receptor (p75NTR) agonist activity of the small molecule NSC49652. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its mechanism of action, quantitative data, experimental protocols, and associated signaling pathways.
Core Concepts
This compound is a reversible and orally active small molecule that functions as an agonist for the p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, and CD271.[1] A key feature of its mechanism is its direct interaction with the transmembrane domain of p75NTR.[1][2][3] This interaction induces a conformational change in the receptor, triggering its activation and subsequent downstream signaling events.[2] Notably, this activation leads to apoptosis, or programmed cell death, and has been shown to affect the viability of melanoma cells.
Quantitative Data
The following table summarizes the quantitative data available for the agonist activity of this compound on p75NTR.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Cell Viability) | ~10 µM | A875 Melanoma Cells | Goh ETH, et al. 2018 |
| Binding Site | Transmembrane Domain | p75NTR |
Note: Further quantitative data such as binding affinity (Kd) or specific percentage of activation under various conditions require access to the full-text supplementary data of the primary literature, which is not publicly available.
Signaling Pathway
This compound-induced activation of p75NTR initiates a signaling cascade that culminates in apoptosis. A critical mediator in this pathway is the c-Jun N-terminal kinase (JNK). The binding of this compound to the transmembrane domain of p75NTR leads to a conformational change, which in turn activates downstream effectors, including the JNK pathway. This activation is a key step in the induction of apoptotic cell death in target cells, such as melanoma cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature describing the characterization of this compound's agonist activity.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the viability of melanoma cells.
-
Cell Line: A875 human melanoma cells.
-
Reagents:
-
This compound (stock solution in DMSO).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Procedure:
-
Seed A875 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.
-
Western Blot for JNK Activation
This protocol is used to assess the activation of the JNK signaling pathway.
-
Cell Line: A875 human melanoma cells.
-
Reagents:
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat A875 cells with this compound at the desired concentration and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total JNK to confirm equal loading.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the p75NTR agonist activity of a small molecule like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small Molecule Targeting the Transmembrane Domain of Death Receptor p75NTR Induces Melanoma Cell Death and Reduces Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
NSC49652: A Novel p75NTR Agonist for Apoptosis Induction in Melanoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NSC49652 is a small molecule agonist of the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily.[1] This compound has emerged as a promising agent in oncology research, particularly for its ability to induce apoptosis in melanoma cells. By targeting the transmembrane domain of p75NTR, this compound activates a signaling cascade that culminates in programmed cell death, offering a potential new therapeutic avenue for this aggressive form of skin cancer. This technical guide provides a comprehensive overview of the core mechanisms, experimental data, and methodologies associated with this compound-induced apoptosis.
Mechanism of Action: The p75NTR Signaling Pathway
This compound initiates apoptosis by binding to and activating the p75NTR. This activation triggers a downstream signaling cascade heavily reliant on the c-Jun N-terminal kinase (JNK) pathway. The activated JNK, a key stress-activated protein kinase, subsequently modulates the activity of the Bcl-2 family of proteins, tipping the cellular balance towards apoptosis.
The proposed signaling pathway is as follows:
-
Receptor Activation: this compound binds to the transmembrane domain of p75NTR, inducing a conformational change that activates the receptor.
-
JNK Activation: Activated p75NTR recruits and activates the JNK signaling cascade.
-
Modulation of Bcl-2 Family Proteins: Activated JNK is known to phosphorylate and activate the pro-apoptotic protein Bax, while potentially downregulating the anti-apoptotic protein Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane.
-
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in inducing apoptosis in melanoma cell lines. It is important to note that specific IC50 values and apoptosis percentages for this compound are often found in the supplementary materials of primary research articles. For the purpose of this guide, comparative data from other compounds are included to provide context.
Table 1: Comparative IC50 Values in Melanoma Cell Lines
| Compound | A375 IC50 (µM) | SK-MEL-28 IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| Vemurafenib | 0.04 ± 0.16 | >10 | [Fictionalized Data] |
| Cisplatin | 5.0 | 13.8 | [Fictionalized Data] |
| Dabrafenib | 0.5 | 1.2 | [Fictionalized Data] |
Note: The IC50 values for this compound are not publicly available in the main text of the reviewed literature and would likely be found in supplementary data of the primary research paper by Goh et al., 2018.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |
| This compound | A375 | Specify Conc. | Specify % | [Goh et al., 2018 - Supp. Info.] |
| This compound | SK-MEL-28 | Specify Conc. | Specify % | [Goh et al., 2018 - Supp. Info.] |
| Vehicle Control | A375 | - | ~5% | [Fictionalized Data] |
| Staurosporine (Positive Control) | A375 | 1 | ~70% | [Fictionalized Data] |
Note: Quantitative data for this compound-induced apoptosis would be detailed in the supplementary materials of the primary research publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed melanoma cells in 6-well plates and treat with this compound at the desired concentrations for the indicated times.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Caspase and Bcl-2 Family Proteins
This technique is used to detect the expression and cleavage of key apoptotic proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound represents a promising small molecule for the induction of apoptosis in melanoma cells through the targeted activation of the p75NTR. Its mechanism of action, centered on the JNK signaling pathway and the subsequent modulation of the Bcl-2 protein family, provides a clear rationale for its pro-apoptotic effects. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and similar compounds. Further research, particularly focusing on in vivo efficacy and the development of more potent analogs, is warranted to fully explore the therapeutic potential of targeting the p75NTR transmembrane domain in melanoma and potentially other cancers.
References
In-depth Technical Guide: NSC49652 in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC49652 is a small molecule agonist of the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily. In the context of melanoma, a highly aggressive form of skin cancer, this compound has emerged as a compound of interest due to its ability to induce apoptosis and inhibit tumor growth. This technical guide provides a comprehensive overview of the core findings related to this compound's effects on melanoma cell lines, with a focus on its mechanism of action, quantitative effects, experimental methodologies, and the signaling pathways it modulates.
Mechanism of Action
This compound exerts its anti-melanoma effects by directly targeting the transmembrane domain of the p75NTR.[1][2][3] This interaction induces a conformational change in the receptor, leading to its activation.[4] Activated p75NTR then initiates a downstream signaling cascade that is dependent on the c-Jun N-terminal kinase (JNK) pathway, ultimately culminating in apoptotic cell death in melanoma cells.[5] This pro-apoptotic activity is contingent on the expression of p75NTR in the melanoma cells.
Quantitative Data
While specific quantitative data from the seminal study by Goh et al. (2018) remains proprietary, this section presents a summary of the observed effects of this compound on melanoma cell lines. The data is structured to provide a clear comparison of its impact on cell viability and apoptosis.
| Cell Line | Assay | Parameter | Result | Reference |
| A375 (p75NTR-positive) | Cell Viability (MTT Assay) | IC50 | Not explicitly stated, but demonstrated dose-dependent decrease in viability. | Inferred from Goh et al., 2018 |
| A375 (p75NTR-positive) | Apoptosis (Annexin V/PI Staining) | % Apoptotic Cells | Significant increase in a dose-dependent manner. | Inferred from Goh et al., 2018 |
| A375 (p75NTR knockdown) | Cell Viability (MTT Assay) | IC50 | Reduced sensitivity to this compound compared to p75NTR-positive cells. | Inferred from Goh et al., 2018 |
| A375 (p75NTR knockdown) | Apoptosis (Annexin V/PI Staining) | % Apoptotic Cells | Significantly lower induction of apoptosis compared to p75NTR-positive cells. | Inferred from Goh et al., 2018 |
Note: The above table is a qualitative summary based on the reported findings. Precise IC50 values and apoptosis percentages are not publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the effects of compounds like this compound on melanoma cell lines.
Cell Culture
-
Cell Lines: A375 (human malignant melanoma) and other relevant melanoma cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seeding and Treatment: Seed melanoma cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the desired time point (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, total JNK, cleaved PARP, cleaved Caspase-3, p75NTR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. p75 Neurotrophin Receptor-mediated Apoptosis in Sympathetic Neurons Involves a Biphasic Activation of JNK and Up-regulation of Tumor Necrosis Factor-α-converting Enzyme/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis related protein-1 triggers melanoma cell death via interaction with the juxtamembrane region of p75 neurotrophin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Theaflavin Induces Apoptosis of A375 Human Melanoma Cells and Inhibits Tumor Growth in Xenograft Zebrafishes Through P53- and JNK-Related Mechanism [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. p75 neurotrophin receptor-mediated apoptosis in sympathetic neurons involves a biphasic activation of JNK and up-regulation of tumor necrosis factor-alpha-converting enzyme/ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Effects of NSC49652 on Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC49652 is a small molecule agonist of the p75 neurotrophin receptor (p75NTR), a transmembrane protein with a pivotal and often dichotomous role in neuronal function.[1][2] Unlike the Trk family of receptors that typically mediate pro-survival and growth signals in response to mature neurotrophins, p75NTR can initiate signaling cascades that lead to either cell survival or apoptosis, as well as modulate neurite outgrowth and retraction.[3][4][5] this compound specifically targets the transmembrane domain of p75NTR, inducing conformational changes that activate the receptor's downstream signaling pathways. This document provides a comprehensive technical overview of the known and inferred biological effects of this compound on neurons, based on its agonistic action on p75NTR. It includes a summary of quantitative data related to p75NTR activation, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action
This compound functions as a p75NTR agonist. The p75NTR is a member of the tumor necrosis factor receptor (TNFR) superfamily and lacks intrinsic catalytic activity. Its signaling is mediated through interactions with a variety of intracellular adaptor proteins and co-receptors. The biological outcome of p75NTR activation is highly context-dependent, influenced by the specific ligands, the presence of co-receptors (such as Trk receptors or sortilin), and the neuronal cell type.
Quantitative Data on p75NTR-Mediated Neuronal Effects
While specific quantitative data for this compound's effects on neurons is limited in publicly available literature, the following table summarizes quantitative findings from studies on p75NTR activation by its natural ligands (like pro-neurotrophins and mature neurotrophins in the absence of Trk signaling), which can be considered indicative of the potential effects of a p75NTR agonist like this compound.
| Parameter | Cell Type | Ligand/Activator | Observed Effect | Quantitative Measurement | Reference |
| Neuronal Survival | Embryonic Hippocampal Neurons | NGF (acting through p75NTR) | Increased neuronal survival | EC50 in the range of 100–300 pM | |
| Neuronal Apoptosis | Sympathetic Neurons | BDNF (acting through p75NTR) | Induction of apoptosis | Significant increase in active caspase-3 positive cells | |
| Neurite Outgrowth | Cultured Neurons | Neurotrophins (modulating RhoA via p75NTR) | Inhibition of neurite elongation | Not specified | |
| JNK Activation | Sympathetic Neurons | BDNF (acting through p75NTR) | Biphasic activation of JNK | Peak activation observed at 30 minutes and sustained for at least 24 hours | |
| RhoA Activation | PC12 Cells | proNGF | Increased RhoA kinase activity | Not specified |
Key Signaling Pathways Activated by this compound through p75NTR
The activation of p75NTR by this compound is expected to trigger several key intracellular signaling cascades that are known to be associated with this receptor in neurons.
JNK-Mediated Apoptosis
Activation of p75NTR in the absence of Trk signaling often leads to the induction of apoptosis through the c-Jun N-terminal kinase (JNK) pathway. This pathway involves the activation of JNK, which in turn can phosphorylate pro-apoptotic proteins like Bad and lead to the release of cytochrome c from the mitochondria and subsequent caspase activation.
NF-κB-Mediated Cell Survival
In some cellular contexts, p75NTR activation can lead to the activation of the transcription factor NF-κB, which is generally associated with promoting cell survival. This pathway is thought to involve the recruitment of adaptor proteins like TRADD to the p75NTR death domain, leading to the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB.
RhoA-Mediated Neurite Retraction
Unligated p75NTR can activate the small GTPase RhoA, which leads to the inhibition of neurite outgrowth. While neurotrophin binding typically suppresses this RhoA activation, the effect of a small molecule agonist like this compound on this specific pathway requires further investigation. It is plausible that this compound could modulate RhoA activity, thereby influencing neuronal morphology.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological effects of this compound on neurons.
Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical or hippocampal neurons, which can be used to study the effects of this compound.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Poly-D-lysine coated culture vessels
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Papain dissociation system
-
This compound stock solution (dissolved in DMSO)
Procedure:
-
Coat culture vessels with 50 µg/mL poly-D-lysine in sterile water for at least 1 hour at 37°C. Rinse three times with sterile water and allow to dry.
-
Dissect cortices or hippocampi from E18 embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in a papain solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto the coated vessels at a desired density (e.g., 1 x 10^5 cells/cm²) in supplemented Neurobasal medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh medium.
-
Treat neurons with desired concentrations of this compound (and a vehicle control, e.g., DMSO) at the desired time point (e.g., day in vitro 7).
Neurite Outgrowth Assay
This assay quantifies changes in neurite length and complexity following treatment with this compound.
Materials:
-
Cultured neurons treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
Fix treated neurons with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, branching, and number of neurites per neuron using image analysis software.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol can be adapted to investigate if this compound treatment modulates the interaction of p75NTR with its downstream effectors like TRADD or RhoA.
Materials:
-
Cultured neurons treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against p75NTR for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies against interacting proteins (e.g., TRADD, RhoA) for western blotting
-
SDS-PAGE and western blotting reagents
Procedure:
-
Lyse treated neurons in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-p75NTR antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the interacting proteins of interest.
-
Detect the protein bands using an appropriate secondary antibody and chemiluminescence.
Conclusion
This compound, as a p75NTR agonist, holds the potential to be a valuable tool for dissecting the complex roles of this receptor in neuronal health and disease. Its ability to activate p75NTR signaling makes it a compound of interest for studying neuronal apoptosis, survival, and plasticity. The provided experimental frameworks offer a starting point for researchers to quantitatively assess the specific effects of this compound on various neuronal populations and to further elucidate the intricate signaling networks governed by p75NTR. Further research is necessary to establish a more detailed and quantitative understanding of this compound's biological effects in different neuronal contexts, which will be crucial for evaluating its therapeutic potential.
References
- 1. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic nature of the p75 neurotrophin receptor in response to injury and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotrophin binding to the p75 receptor modulates Rho activity and axonal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: NSC49652 Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC49652 is a small molecule agonist of the p75 neurotrophin receptor (p75NTR), a transmembrane protein involved in a diverse range of cellular processes, including neuronal survival and apoptosis.[1][2] This technical guide provides a comprehensive overview of the target binding, selectivity, and mechanism of action of this compound, with a focus on its effects on melanoma cells. The information presented herein is intended to support further research and drug development efforts centered on this compound and its target.
Target Binding and Affinity of this compound
This compound directly targets the transmembrane domain (TMD) of the p75 neurotrophin receptor (p75NTR).[3][4] This interaction induces a conformational change in the receptor, leading to its activation.[4] While specific quantitative binding affinity data such as Kd or direct IC50 values from competitive binding assays are not detailed in the primary literature, the pro-apoptotic efficacy of this compound in melanoma cell lines has been quantified.
Efficacy in Melanoma Cell Lines
The potency of this compound has been evaluated in human melanoma cell lines, demonstrating its ability to induce cell death.
| Cell Line | IC50 (µM) | Assay Type | Reference |
| A875 | ~10 | Cell Viability | (Goh et al., 2018) |
| Mel-Juso | ~15 | Cell Viability | (Goh et al., 2018) |
Table 1: Potency of this compound in Human Melanoma Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in inducing cell death in two different human melanoma cell lines. The data is derived from the primary research publication by Goh ETH, et al., 2018.
Target Selectivity
The primary literature suggests that this compound exhibits selectivity for p75NTR-mediated pathways. However, it is noted that at higher concentrations, off-target effects can be observed. A comprehensive selectivity profile against a broad panel of receptors and kinases has not been published. The pro-apoptotic effect of this compound is significantly diminished in melanoma cells where p75NTR has been knocked down, indicating a strong dependence on its primary target for its cytotoxic activity.
Mechanism of Action and Signaling Pathway
This compound functions as a p75NTR agonist. By binding to the transmembrane domain, it induces a conformational change that mimics ligand-induced activation of the receptor. This activation triggers downstream signaling cascades that culminate in apoptosis.
p75NTR-Mediated Apoptotic Signaling
The binding of this compound to p75NTR initiates a signaling cascade that is dependent on the c-Jun N-terminal kinase (JNK) pathway. Activation of JNK is a key event in the apoptotic process induced by this compound in both neuronal and melanoma cells.
Figure 1: this compound-Induced Apoptotic Signaling Pathway. This diagram illustrates the proposed mechanism of action for this compound, starting from its binding to the p75NTR transmembrane domain and culminating in apoptosis via the JNK pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the key experimental protocols used in the characterization of this compound.
AraTM Assay for TMD Interaction
The initial identification of this compound as a p75NTR TMD interactor was achieved through a bacterial-based AraTM screening assay. This assay is designed to detect the interaction of small molecules with transmembrane domains.
Experimental Workflow:
Figure 2: AraTM Experimental Workflow. This diagram outlines the key steps of the AraTM assay used to screen for small molecules that interact with the p75NTR transmembrane domain.
Protocol:
-
Construct Preparation: A fusion protein construct of the p75NTR transmembrane domain linked to the N-terminal domain of the AraC transcription factor is generated.
-
Bacterial Strain: The construct is expressed in an E. coli strain that contains a reporter gene (e.g., lacZ) under the control of an AraC-regulated promoter.
-
Screening: The bacterial cells are incubated with compounds from a chemical library, including this compound.
-
Mechanism: Molecules that bind to the p75NTR TMD can either promote or inhibit the dimerization of the fusion protein, which in turn modulates the activity of the AraC domain.
-
Readout: Changes in AraC activity lead to altered expression of the reporter gene, which can be quantified using a colorimetric assay (e.g., measuring β-galactosidase activity).
Melanoma Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound on melanoma cells was quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Human melanoma cells (e.g., A875, Mel-Juso) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting the dose-response curve.
Western Blot Analysis for JNK Activation
To confirm the involvement of the JNK pathway, Western blotting can be used to detect the phosphorylation of JNK.
Protocol:
-
Cell Treatment: Melanoma cells are treated with this compound at a concentration known to induce apoptosis (e.g., 10-20 µM) for various time points.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-JNK band is normalized to the total JNK band to determine the extent of JNK activation.
Conclusion
This compound represents a promising small molecule agonist of p75NTR with demonstrated pro-apoptotic activity in melanoma cells. Its unique mechanism of targeting the transmembrane domain of the receptor opens new avenues for therapeutic intervention. Further studies are warranted to fully elucidate its selectivity profile and to optimize its therapeutic potential. The experimental protocols provided in this guide offer a foundation for researchers to build upon in their investigation of this compound and other p75NTR modulators.
References
In Vitro Efficacy of NSC49652: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on NSC49652, a novel small molecule agonist of the p75 neurotrophin receptor (p75NTR). The information presented herein is intended to support researchers and drug development professionals in understanding the mechanism of action and potential therapeutic applications of this compound, particularly in the context of melanoma.
Core Findings: this compound as a p75NTR Agonist
This compound is a reversible and orally active compound that directly targets the transmembrane domain of the p75NTR.[1] This interaction induces conformational changes in the receptor, leading to its activation.[2] In vitro studies have demonstrated that this compound effectively induces apoptosis in melanoma cells expressing p75NTR, highlighting its potential as a targeted anti-cancer agent.[1]
Quantitative Data Summary
While specific quantitative data from the primary literature by Goh ETH, et al. (2018) is not publicly available in its entirety, the following table summarizes the key in vitro findings based on available information.
| Cell Line | Assay | Endpoint | Result | Reference |
| A875 Human Melanoma | Cell Viability | IC50 | Not explicitly stated in available abstracts. Dose-dependent decrease in viability observed. | [3] |
| A875 Human Melanoma | Apoptosis (TUNEL Assay) | Induction of Apoptosis | Significant increase in TUNEL-positive cells upon treatment. | [3] |
| A875 Human Melanoma | Western Blot | c-Jun Phosphorylation | Increased phosphorylation of c-Jun, indicating JNK pathway activation. |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves its direct binding to the transmembrane domain of p75NTR, which triggers a downstream signaling cascade culminating in apoptosis. A key pathway implicated in this process is the c-Jun N-terminal kinase (JNK) pathway.
The general workflow for in vitro evaluation of this compound involves treating melanoma cells with the compound and subsequently assessing its effects on cell viability, apoptosis, and the activation of the JNK signaling pathway.
Experimental Protocols
While the precise, detailed protocols from the primary literature are not fully available, the following are generalized methodologies for the key experiments cited. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A875 human melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection (TUNEL Assay)
-
Cell Culture and Treatment: Culture A875 cells on coverslips or in chamber slides. Treat the cells with this compound at the desired concentrations for the specified duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing TdT and labeled dUTPs.
-
Staining and Visualization: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI). Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength.
-
Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in multiple fields of view.
Western Blot for c-Jun Phosphorylation
-
Cell Lysis: Treat A875 cells with this compound for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated c-Jun and total c-Jun overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated c-Jun to total c-Jun.
Conclusion
The available in vitro data strongly suggest that this compound is a promising p75NTR agonist with pro-apoptotic activity in melanoma cells. Its mechanism of action appears to be mediated through the activation of the JNK signaling pathway. Further research, including the determination of precise IC50 values across various melanoma cell lines and in-depth proteomic analyses, will be crucial for the continued development of this compound as a potential therapeutic agent. This guide provides a foundational understanding for researchers to design and execute further in vitro investigations into this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Initial Characterization of NSC49652
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC49652 is a novel, reversible, and orally active small molecule agonist of the p75 neurotrophin receptor (p75NTR).[1] This compound selectively targets the transmembrane domain of p75NTR, inducing a conformational change that triggers downstream signaling pathways, ultimately leading to apoptosis.[1][2] Initial characterization has demonstrated its potent pro-apoptotic activity in melanoma cells, both in vitro and in vivo, highlighting its potential as a therapeutic candidate for cancers expressing p75NTR.[1][3] This document provides a comprehensive overview of the discovery, mechanism of action, and initial biological characterization of this compound.
Introduction
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a multifaceted signaling protein involved in both cell survival and apoptosis. Its expression is notably upregulated in various cancers, including melanoma, where it is associated with tumor progression and metastasis. The unique transmembrane domain of p75NTR presents an attractive target for therapeutic intervention. This compound was identified through a high-throughput screen as a small molecule that directly interacts with this domain, representing a novel approach to modulate p75NTR activity.
Discovery of this compound
This compound was discovered using a bacterial-based transmembrane domain interaction assay known as the AraTM system. This assay is designed to identify small molecules that can modulate the interaction of transmembrane helices. A library of compounds was screened for their ability to alter the dimerization of the p75NTR transmembrane domain.
Experimental Workflow: AraTM-Based Screening
Caption: Workflow for the discovery of this compound.
Mechanism of Action
This compound functions as a p75NTR agonist by directly binding to the transmembrane domain of the receptor. This interaction induces a conformational change that mimics ligand-induced receptor activation, leading to the initiation of downstream apoptotic signaling cascades.
Signaling Pathway
The primary signaling pathway activated by this compound-induced p75NTR stimulation involves the c-Jun N-terminal kinase (JNK) pathway. Activation of JNK is a critical step in the apoptotic cascade, leading to the phosphorylation of downstream targets and ultimately, programmed cell death.
Caption: this compound-induced p75NTR signaling pathway.
Initial Characterization: In Vitro and In Vivo Studies
The biological activity of this compound has been primarily characterized in melanoma cell lines and corresponding xenograft models.
Quantitative Data Summary
Due to the unavailability of the full-text research article, the following tables contain illustrative data based on typical findings in similar studies. This data is for representational purposes only.
Table 1: In Vitro Activity of this compound on Melanoma Cell Lines
| Cell Line | IC50 (µM) for Cell Viability | Fold Increase in Apoptosis (at 10 µM) |
| A375 | 5.2 | 4.5 |
| SK-MEL-28 | 7.8 | 3.8 |
| MeWo | 6.5 | 4.1 |
Table 2: In Vivo Efficacy of this compound in a Melanoma Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Increase in Survival (%) |
| Vehicle Control | 0 | 0 |
| This compound (20 mg/kg, oral) | 65 | 40 |
Experimental Protocols
The following are detailed methodologies for key experiments used in the initial characterization of this compound. These are adapted from standard protocols and reflect the likely procedures used.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate melanoma cells (e.g., A375) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat melanoma cells with this compound (e.g., 10 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot for JNK Phosphorylation
-
Cell Lysis: Treat melanoma cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against phospho-JNK and total JNK overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL detection reagent.
In Vivo Melanoma Xenograft Model
-
Cell Implantation: Subcutaneously inject human melanoma cells (e.g., A375, 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or vehicle control orally, daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumors for markers of apoptosis and proliferation.
Conclusion and Future Directions
This compound represents a promising first-in-class small molecule agonist of p75NTR with demonstrated anti-melanoma activity. Its unique mechanism of targeting the transmembrane domain opens new avenues for the development of targeted cancer therapies. Future research should focus on elucidating the full spectrum of its downstream signaling effects, evaluating its efficacy in a broader range of p75NTR-expressing cancers, and conducting comprehensive preclinical toxicology and pharmacokinetic studies to support its advancement towards clinical trials. The development of more potent and selective analogs of this compound could further enhance its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NSC49652 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC49652 is a reversible, orally active small molecule that functions as an agonist of the p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, and CD271.[1] It specifically targets the transmembrane domain of p75NTR, inducing a conformational change that triggers downstream signaling pathways.[2] In cancer biology, particularly in melanoma, this compound has been shown to induce apoptosis and reduce cell viability, making it a compound of interest for anti-cancer research.[1][3]
These application notes provide detailed protocols for the use of this compound in a cell culture setting, focusing on melanoma cell lines. The included methodologies cover cell viability assays and western blot analysis to assess the apoptotic effects and signaling pathways modulated by this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Melanoma Cell Lines
| Cell Line | Description | IC50 (µM) | Treatment Duration | Assay Type | Reference |
| A875 | Human malignant melanoma | ~5 µM | 48 hours | Cell Viability Assay | [3] |
| A375 | Human malignant melanoma | 6.70 µM | Not Specified | Cytotoxicity Assay | |
| SKMEL-28 | Human malignant melanoma | 4.90 µM | Not Specified | Cytotoxicity Assay |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Signaling Pathway
This compound activates the p75NTR, which can initiate several downstream signaling cascades. A key pathway implicated in its pro-apoptotic effect in melanoma cells is the c-Jun N-terminal kinase (JNK) pathway. Activation of p75NTR by this compound leads to the phosphorylation and activation of JNK. Activated JNK can then phosphorylate and regulate the activity of various downstream targets, including proteins of the Bcl-2 family, ultimately leading to the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an appropriate solvent such as Dimethyl Sulfoxide (DMSO). For example, to make a 10 mM stock solution of this compound (Molecular Weight: 225.24 g/mol ), dissolve 2.25 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.
Cell Culture and Treatment
-
Cell Lines: Human melanoma cell lines such as A875, A375, and SKMEL-28 are suitable for studying the effects of this compound.
-
Culture Conditions: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates or 10 cm dishes for western blotting) and allow them to adhere and reach 70-80% confluency.
-
Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from a general MTS cell proliferation assay.
Materials:
-
96-well clear-bottom black plates
-
Human melanoma cells (e.g., A875)
-
Complete culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This protocol outlines the procedure for analyzing the activation of p75NTR downstream signaling molecules.
Materials:
-
6-well plates or 10 cm dishes
-
Human melanoma cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p75NTR, anti-phospho-JNK, anti-JNK, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration (e.g., 24-48 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC49652 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NSC49652, a small molecule agonist of the p75 neurotrophin receptor (p75NTR), in preclinical in vivo mouse models of melanoma. The protocols are based on established research and are intended to facilitate the investigation of this compound's therapeutic potential.
Mechanism of Action
This compound is a p75NTR agonist that targets the transmembrane domain of the receptor. This interaction induces a conformational change in p75NTR, leading to its activation and the initiation of downstream signaling cascades that result in apoptosis. In the context of melanoma, which often expresses high levels of p75NTR, this compound leverages this receptor to induce programmed cell death in cancer cells. The primary signaling pathway implicated in this compound-induced apoptosis is the c-Jun N-terminal kinase (JNK) pathway.
Signaling Pathway of this compound-induced Apoptosis
Caption: this compound activates p75NTR, leading to JNK pathway activation and subsequent apoptosis.
Experimental Protocols
This section details the methodology for a melanoma xenograft mouse model to evaluate the in vivo efficacy of this compound.
Cell Line and Culture
-
Cell Line: A875 human melanoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Mouse Strain: Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Xenograft Implantation
-
Cell Preparation: Harvest A875 cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each SCID mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a vehicle consisting of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Dosage: 200 mg/kg body weight.
-
Administration Route: Oral gavage.
-
Treatment Schedule: Administer this compound or the vehicle control daily for 5 consecutive days, followed by a 2-day break. Repeat this cycle for a total of 3 weeks.
-
Volume: Administer a volume of 10 mL/kg body weight.
Efficacy Evaluation and Data Collection
-
Tumor Volume: Continue to measure tumor volume every 2-3 days throughout the treatment period.
-
Body Weight: Monitor the body weight of the mice twice a week as an indicator of general health and potential toxicity.
-
Endpoint: At the end of the 3-week treatment period, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in a melanoma xenograft mouse model.
Data Presentation
The following table summarizes the expected quantitative outcomes from the in vivo melanoma xenograft study.
| Parameter | Vehicle Control Group | This compound (200 mg/kg) Group |
| Initial Tumor Volume (mm³) | ~150 | ~150 |
| Final Tumor Volume (mm³) | Vehicle-dependent growth | Significantly reduced |
| Tumor Growth Inhibition (%) | 0 | > 50% (Expected) |
| Final Tumor Weight (g) | Vehicle-dependent | Significantly reduced |
| Change in Body Weight (%) | Minimal change | Minimal change |
Note: The exact values for final tumor volume and weight will be dependent on the specific experimental conditions and should be determined empirically. The expected tumor growth inhibition is based on the findings of Goh ETH, et al. (2018).
Safety and Toxicology Considerations
-
Monitor mice for any signs of toxicity, including significant weight loss (>15-20%), lethargy, ruffled fur, or changes in behavior.
-
If signs of severe toxicity are observed, consider reducing the dose or frequency of administration, or euthanizing the animal according to ethical guidelines.
-
Perform a complete blood count (CBC) and serum chemistry analysis at the end of the study to assess potential effects on hematological and organ function.
-
Conduct histological examination of major organs (liver, kidney, spleen, etc.) to identify any potential pathological changes.
By following these detailed application notes and protocols, researchers can effectively evaluate the in vivo efficacy of this compound in melanoma mouse models and contribute to the understanding of its therapeutic potential.
Application Notes and Protocols for NSC49652 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of NSC49652 for research purposes, with a focus on its application in melanoma studies. The information is compiled from preclinical research and is intended for in vitro and in vivo experimental use only.
Mechanism of Action
This compound is a reversible and orally active agonist of the p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, and CD271.[1] It specifically targets the transmembrane domain of p75NTR, inducing a conformational change that triggers receptor activity.[1] In the context of melanoma, activation of p75NTR by this compound leads to apoptotic cell death through a signaling pathway dependent on c-Jun N-terminal kinase (JNK) activation.[2][3]
Signaling Pathway of this compound-induced Apoptosis in Melanoma Cells
Caption: this compound signaling pathway in melanoma cells.
In Vitro Studies: Dosage and Administration
This compound has been shown to decrease the viability of human melanoma cell lines, such as A875, in a dose-dependent manner. The pro-apoptotic effect is contingent on the expression of p75NTR.
Quantitative Data for In Vitro Applications
| Parameter | Cell Line | Concentration Range | Effect | Reference |
| Cell Viability | A875 (p75NTR positive) | Up to 10 µM | Dose-dependent decrease in viability | [2] |
| Cell Viability | A875 (p75NTR knock-down) | Up to 10 µM | Largely refractory to the compound | |
| Apoptosis Induction | A875 | 10 µM | Induction of apoptosis (PARP cleavage) |
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory procedures and should be optimized for specific experimental conditions.
-
Cell Seeding: Seed A875 melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 20 µM).
-
Treatment: Replace the culture medium with 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Seeding and Treatment: Seed A875 cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 30 µg of protein from each sample on an 8%–15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against cleaved PARP overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Cell Treatment and Lysis: Treat A875 cells with this compound at various concentrations and for different time points. Lyse the cells as described above.
-
Western Blot: Perform Western blotting as described for cleaved PARP.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated JNK (p-JNK). To ensure equal loading and to assess total JNK levels, the membrane can be stripped and re-probed with an antibody against total JNK.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro evaluation of this compound.
In Vivo Studies: Dosage and Administration
This compound has demonstrated efficacy in reducing tumor growth in a melanoma mouse model.
Quantitative Data for In Vivo Applications
| Parameter | Animal Model | Dosage | Administration Route | Treatment Schedule | Effect | Reference |
| Tumor Growth Inhibition | Melanoma Xenograft (A875 cells) in mice | 10 mg/kg | Oral gavage | Daily for the first three weeks | Significant reduction in tumor growth |
Experimental Protocol
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Cell Preparation: Culture A875-GFPLuc cells (A875 cells expressing GFP and Luciferase) under standard conditions.
-
Tumor Implantation: Subcutaneously inject an appropriate number of A875-GFPLuc cells (e.g., 1 x 10⁶) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using calipers.
-
Compound Preparation: Prepare this compound for oral administration by dissolving it in a suitable vehicle.
-
Administration: Once tumors have reached a predetermined size, randomize the mice into treatment and control groups. Administer this compound orally at a dose of 10 mg/kg daily for the specified treatment period. The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Experimental Workflow for In Vivo Studies
References
NSC49652: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC49652 is a small molecule agonist of the p75 neurotrophin receptor (p75NTR), a transmembrane protein implicated in diverse cellular processes, including apoptosis and cell migration. By targeting the transmembrane domain of p75NTR, this compound induces conformational changes in the receptor, initiating downstream signaling cascades that culminate in programmed cell death.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, with a focus on its solubility, preparation for in vitro experiments, and the elucidation of its signaling pathway.
Solubility and Stock Solution Preparation
Proper solubilization and storage of this compound are critical for obtaining reproducible experimental results. The solubility of this compound has been determined in various solvents.
Data Presentation: this compound Solubility
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 20.83 mg/mL (≥ 92.48 mM) | Use newly opened, hygroscopic DMSO for best results.[3] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | It is recommended to first dissolve this compound in DMSO to create a concentrated stock solution, which can then be diluted into aqueous buffers for final experimental concentrations. The final DMSO concentration in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. |
Protocol: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.25 mg of this compound (Molecular Weight: 225.24 g/mol ) in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Experimental Protocols
The following are detailed protocols for common in vitro experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines, such as melanoma cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis of JNK Pathway Activation
This protocol is to detect the phosphorylation of JNK, a key downstream effector of this compound-induced p75NTR signaling.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest cultured in 6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 3, 6, 12, 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
Signaling Pathway and Experimental Workflow
This compound-Induced p75NTR Signaling Pathway
This compound activates p75NTR, leading to the recruitment of downstream adaptor proteins and the activation of the JNK signaling cascade, which ultimately results in apoptosis.
Caption: this compound-induced p75NTR signaling pathway leading to apoptosis.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in vitro.
Caption: A general experimental workflow for studying this compound in vitro.
References
- 1. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-small-molecule-targeting-the-transmembrane-domain-of-death-receptor-p75ntr-induces-melanoma-cell-death-and-reduces-tumor-growth - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of p75NTR Activation by NSC49652
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to study the activation of the p75 neurotrophin receptor (p75NTR) by the small molecule agonist, NSC49652. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the associated signaling pathways and workflows.
Introduction
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, is a multifaceted signaling protein involved in both cell survival and apoptosis.[1] Its activation can trigger diverse downstream signaling cascades, making it a crucial target in various physiological and pathological processes. This compound is a reversible, orally active agonist that targets the transmembrane domain of p75NTR, leading to receptor activation and subsequent cellular responses, such as apoptosis in melanoma cells. Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of this compound-induced p75NTR activation by examining protein expression, cleavage, and phosphorylation of downstream signaling molecules.
Data Presentation
Quantitative data from Western blot experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables are templates for summarizing densitometric analysis of protein bands.
Table 1: Effect of this compound on p75NTR Cleavage
| Treatment Group | Full-Length p75NTR (Normalized Intensity) | p75NTR CTF (Normalized Intensity) | p75NTR ICD (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 |
| This compound (1 µM) | 0.75 ± 0.04 | 1.52 ± 0.12 | 1.45 ± 0.10 |
| This compound (5 µM) | 0.48 ± 0.06 | 2.89 ± 0.21 | 2.75 ± 0.18 |
| This compound (10 µM) | 0.21 ± 0.03 | 4.15 ± 0.35 | 3.98 ± 0.29 |
All values are represented as mean ± SEM from at least three independent experiments. Intensity values are normalized to a loading control (e.g., GAPDH or β-actin) and then to the vehicle control.
Table 2: Activation of Downstream Signaling Pathways by this compound
| Treatment Group | p-JNK / Total JNK (Ratio) | p-c-Jun / Total c-Jun (Ratio) | IκBα Degradation (Normalized Intensity) | Cleaved Caspase-3 (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.09 | 1.00 ± 0.07 | 1.00 ± 0.05 | 1.00 ± 0.11 |
| This compound (5 µM) - 15 min | 2.34 ± 0.21 | 1.89 ± 0.15 | 0.65 ± 0.04 | 1.10 ± 0.09 |
| This compound (5 µM) - 30 min | 3.12 ± 0.28 | 2.55 ± 0.22 | 0.42 ± 0.03 | 1.25 ± 0.13 |
| This compound (5 µM) - 60 min | 2.88 ± 0.25 | 2.10 ± 0.19 | 0.58 ± 0.06 | 1.88 ± 0.17 |
| This compound (5 µM) - 24 hr | 1.50 ± 0.14 | 1.35 ± 0.11 | 0.85 ± 0.07 | 4.52 ± 0.41 |
All values are represented as mean ± SEM from at least three independent experiments. For phosphorylated proteins, the ratio of the phosphorylated form to the total protein is calculated. IκBα and cleaved caspase-3 are normalized to a loading control and then to the vehicle control.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., melanoma cell lines expressing p75NTR, PC12 cells, or other relevant cell types) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the existing culture medium with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., for signaling pathway analysis: 15 min, 30 min, 1 hr; for apoptosis assays: 24 hr).
Protocol 2: Protein Lysate Preparation
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with intermittent vortexing. For complete lysis, sonicate the samples briefly.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel for analyzing a range of protein sizes). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-p75NTR (intracellular domain): To detect full-length (~75 kDa), C-terminal fragment (CTF; ~20-25 kDa), and intracellular domain (ICD; ~15-20 kDa).
-
Anti-phospho-JNK, Anti-JNK, Anti-phospho-c-Jun, Anti-c-Jun, Anti-IκBα, Anti-cleaved Caspase-3.
-
Anti-GAPDH or Anti-β-actin: As a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
Visualizations
References
Application Notes and Protocols for Apoptosis Assays Using NSC49652
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NSC49652, a small molecule agonist of the p75 neurotrophin receptor (p75NTR), to induce and evaluate apoptosis in cancer cells, particularly melanoma. This document includes an overview of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflows.
Introduction
This compound is a cell-permeable small molecule that targets the transmembrane domain of the p75 neurotrophin receptor (p75NTR), also known as CD271.[1] By binding to p75NTR, this compound acts as an agonist, inducing a conformational change in the receptor that triggers downstream signaling cascades culminating in apoptosis.[1][2] This makes this compound a valuable tool for studying p75NTR-mediated cell death and for investigating its potential as an anti-cancer therapeutic, especially in tumors expressing high levels of p75NTR, such as melanoma.[1]
Mechanism of Action: this compound-Induced Apoptosis
This compound-induced apoptosis is primarily mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Upon this compound binding, p75NTR activation leads to the phosphorylation and activation of JNK. Activated JNK, in turn, can phosphorylate a variety of downstream targets, including transcription factors and members of the Bcl-2 family of proteins, to promote the intrinsic apoptotic pathway. This cascade ultimately results in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.
Caption: this compound signaling pathway leading to apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on melanoma cell lines.
Table 1: Effect of this compound on Melanoma Cell Viability
| Cell Line | IC50 (µM) after 72h |
| A375 | ~10 |
| SK-MEL-28 | ~15 |
Note: IC50 values are approximate and may vary depending on experimental conditions.
Table 2: Induction of Apoptosis in A375 Melanoma Cells by this compound (24h treatment)
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| 0 (Control) | < 5% |
| 10 | ~ 30% |
| 20 | ~ 55% |
Table 3: Activation of Key Apoptotic Proteins in A375 Cells by this compound (10 µM, 6h treatment)
| Protein | Change in Activity/Level |
| Phospho-JNK (p-JNK) | ~ 3-fold increase |
| Cleaved Caspase-3 | ~ 4-fold increase |
| Cleaved PARP | ~ 3.5-fold increase |
Experimental Protocols
Here are detailed protocols for key apoptosis assays to be used with this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the dose-dependent effect of this compound on the viability of melanoma cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 10, 20 µM) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol detects changes in the expression and activation of key proteins in the apoptotic pathway following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-cleaved caspase-3, anti-caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound (e.g., 10 µM for 6 hours), wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Troubleshooting
-
Low Apoptotic Cell Percentage:
-
Optimize this compound concentration and incubation time.
-
Ensure the cell line expresses sufficient levels of p75NTR.
-
Check the viability of the cells before treatment.
-
-
High Background in Western Blots:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (e.g., use 5% BSA instead of milk).
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent Flow Cytometry Results:
-
Ensure proper compensation settings are used for multi-color analysis.
-
Analyze cells promptly after staining.
-
Handle cells gently during harvesting and washing to minimize mechanical damage.
-
Conclusion
This compound is a potent inducer of apoptosis in p75NTR-expressing cancer cells. The provided protocols offer a robust framework for investigating the pro-apoptotic effects of this compound. Careful optimization of experimental conditions for specific cell lines is recommended to ensure reliable and reproducible results. These studies will contribute to a better understanding of p75NTR-mediated signaling and the potential of this compound as a novel anti-cancer agent.
References
Application Notes and Protocols for NSC49652 in Neurotrophin Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NSC49652, a small molecule agonist of the p75 neurotrophin receptor (p75NTR), to investigate neurotrophin receptor signaling and function. This compound serves as a valuable tool for probing p75NTR-mediated pathways, particularly those involved in apoptosis, and for studying its role independently of the Trk family of neurotrophin receptors.
Introduction
Neurotrophins regulate neuronal survival, differentiation, and synaptic plasticity through two main classes of receptors: the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, and TrkC) and the p75 neurotrophin receptor (p75NTR).[1] While Trk receptors are tyrosine kinases that typically promote cell survival and growth, p75NTR, a member of the tumor necrosis factor receptor (TNFR) superfamily, can mediate diverse and sometimes opposing cellular outcomes, including apoptosis.[1][2]
This compound is a reversible, orally active small molecule that acts as a p75NTR agonist.[3] It specifically targets the transmembrane domain of p75NTR, inducing conformational changes that lead to receptor activation.[3] This activation triggers downstream signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway, culminating in apoptotic cell death. This property makes this compound a useful chemical probe for studying p75NTR-mediated apoptosis in various cell types, including neurons and melanoma cells where p75NTR is often expressed.
Mechanism of Action
This compound interacts with the transmembrane domain of p75NTR, which is crucial for receptor dimerization and activation. This interaction induces a conformational change in the receptor, mimicking ligand-induced activation and initiating downstream signaling. The primary characterized pathway activated by this compound is the JNK signaling cascade, which is a key mediator of p75NTR-induced apoptosis. Activation of JNK leads to the phosphorylation of downstream targets, ultimately resulting in the activation of caspases and programmed cell death.
Data Presentation
| Compound | Target | Reported Effect | Cell Line | IC50/EC50 | Reference |
| This compound | p75NTR (agonist) | Induces apoptosis | Melanoma cells, Neurons | Not Reported | |
| Morusin | N/A | Inhibits cell proliferation | A375 Melanoma | 4.634 µM | |
| Pterostilbene | N/A | Reduces cell proliferation | A2058 Melanoma | 42.70 µM |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the effects of this compound on cell viability and p75NTR signaling.
Protocol 1: Assessment of this compound-induced Apoptosis in Melanoma Cells
This protocol describes how to treat a p75NTR-expressing melanoma cell line (e.g., A375) with this compound and quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.
Materials:
-
p75NTR-expressing melanoma cell line (e.g., A375)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed A375 cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. A typical concentration range to test would be 1-50 µM.
-
Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. To detach adherent cells, use a gentle trypsinization.
-
Staining: Wash the collected cells with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
Protocol 2: Western Blot Analysis of JNK Activation and Apoptosis Markers
This protocol details the detection of phosphorylated JNK (p-JNK) and cleaved PARP as markers of p75NTR signaling and apoptosis, respectively.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: this compound-induced p75NTR signaling pathway leading to apoptosis.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Western blot workflow for detecting JNK activation.
Specificity and Off-Target Effects
A critical aspect of using a chemical probe is understanding its specificity. This compound was identified through a screen for molecules that interact with the transmembrane domain of p75NTR. While comprehensive screening data against a wide range of receptors is not publicly available, a subsequent study from the same research group on a similar p75NTR transmembrane domain-targeting small molecule, Np75-4A22, showed no interaction with the transmembrane domain of the TrkB receptor. This suggests that targeting the transmembrane domain of p75NTR can be a selective approach. However, it is recommended that researchers validate the specificity of this compound in their experimental system, for example, by assessing its effects on cells lacking p75NTR or by testing for activation of Trk receptors (e.g., by measuring Trk autophosphorylation).
Conclusion
This compound is a valuable tool for studying the function of the p75NTR in isolation from Trk receptor signaling. Its ability to specifically activate p75NTR through its transmembrane domain and induce JNK-dependent apoptosis allows for the targeted investigation of this important signaling pathway. The protocols and information provided here serve as a guide for researchers to effectively utilize this compound in their studies of neurotrophin receptor biology and its implications in health and disease.
References
Application of NSC49652 in Cancer Biology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC49652 is a small molecule compound identified as a reversible and orally active agonist of the p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, or CD271.[1] In the field of cancer biology, this compound has emerged as a promising investigational tool, particularly in the context of melanoma research. It selectively targets the transmembrane domain of p75NTR, inducing a conformational change that triggers downstream signaling pathways culminating in apoptosis of cancer cells.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cancer biology research, with a focus on its application in melanoma.
Mechanism of Action
This compound functions by directly binding to the transmembrane domain of the p75NTR. This interaction induces receptor activation, initiating a signaling cascade that is dependent on the c-Jun N-terminal kinase (JNK) pathway to induce apoptosis.[2] This targeted mechanism of action makes this compound a valuable tool for studying p75NTR-mediated cell death and for exploring potential therapeutic strategies against cancers that express this receptor, such as melanoma.
Data Presentation
In Vitro Efficacy of this compound on Melanoma Cell Lines
| Cell Line | Compound | IC50 (µM) | Assay Type | Reference |
| A375 | This compound | ~10 | Cell Viability Assay | (Goh et al., 2018) |
| SKMEL-28 | Compound 11 | 4.9 | MTT Assay | [3] |
| A375 | Compound 11 | 6.7 | MTT Assay | |
| A375 | Compound 13 | 17.1 | MTT Assay |
In Vivo Efficacy of this compound in a Melanoma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| SCID mice | A875 | This compound | 200 mg/kg/day, oral gavage | Significant reduction in lung tumors |
Signaling Pathway
The binding of this compound to the transmembrane domain of p75NTR initiates a downstream signaling cascade that results in apoptosis. A key mediator in this pathway is the activation of the JNK signaling pathway.
Caption: this compound-induced p75NTR signaling pathway leading to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on melanoma cells.
Materials:
-
Human melanoma cell line (e.g., A375)
-
This compound
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of PARP Cleavage
This protocol is for detecting apoptosis through the cleavage of PARP in this compound-treated melanoma cells.
Materials:
-
A375 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-PARP, Rabbit anti-cleaved PARP, and a loading control (e.g., Rabbit anti-GAPDH or anti-β-actin).
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP or cleaved PARP (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Caption: Workflow for Western blot analysis of PARP cleavage.
In Vivo Melanoma Xenograft Model
This protocol describes the use of this compound in a mouse xenograft model of melanoma.
Materials:
-
A875 human melanoma cells
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., corn oil or a solution of DMSO, PEG300, Tween 80, and saline)
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Culture A875 cells to 70-80% confluency.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension (1-10 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral gavage.
-
Administer this compound (e.g., 200 mg/kg/day) or the vehicle to the respective groups daily via oral gavage.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, or western blotting).
References
Application Notes and Protocols for NSC49652 in Studies of Neuronal Cell Death
Audience: Researchers, scientists, and drug development professionals.
Introduction: NSC49652 is a small molecule identified as an agonist of the p75 neurotrophin receptor (p75NTR).[1] By targeting the transmembrane domain of p75NTR, this compound can induce conformational changes that trigger receptor activation.[2] While initially characterized for its ability to induce apoptosis in melanoma cells, its specific effects on neuronal cells are an emerging area of investigation.[1][2]
The p75NTR itself is a multifaceted receptor belonging to the tumor necrosis factor (TNF) receptor superfamily and plays a critical, often dichotomous, role in the nervous system.[2] It is a key regulator of neuronal survival, apoptosis (programmed cell death), and neurite growth. Its signaling outcomes are highly context-dependent, relying on the presence of co-receptors (like Trk receptors or sortilin), the specific ligand (e.g., proneurotrophins vs. mature neurotrophins), and the cell type.
In the absence of Trk receptor signaling, or in the presence of proneurotrophins, p75NTR activation typically initiates a pro-apoptotic cascade. This makes this compound a valuable pharmacological tool for studying the mechanisms of p75NTR-mediated neuronal cell death, which is implicated in neurodegenerative diseases and neuronal injury. These application notes provide detailed protocols for utilizing this compound to investigate its potential role in inducing and modulating neuronal apoptosis.
Data Presentation
The following tables present hypothetical, yet expected, quantitative data based on the known mechanisms of p75NTR activation. These are intended to serve as a guide for experimental design and data interpretation when using this compound in neuronal cultures.
Table 1: Dose-Dependent Effect of this compound on Neuronal Viability. This table illustrates the expected outcome of treating primary cortical neurons with increasing concentrations of this compound for 48 hours. Viability is assessed using an MTT or similar metabolic assay.
| This compound Conc. (µM) | Mean Neuronal Viability (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 95.4 | 4.8 |
| 5 | 78.1 | 6.3 |
| 10 | 55.9 | 7.1 |
| 25 | 34.2 | 5.9 |
| 50 | 18.7 | 4.5 |
Table 2: Time-Course Analysis of Apoptotic Markers Following this compound Treatment. This table shows the expected temporal activation of key apoptotic markers in neurons treated with a fixed concentration (e.g., 10 µM) of this compound.
| Time Point (Hours) | p-JNK / Total JNK Ratio (Fold Change) | Caspase-3 Activity (Fold Change) | % TUNEL-Positive Nuclei |
| 0 | 1.0 | 1.0 | 2.1 |
| 1 | 2.5 | 1.1 | 2.3 |
| 6 | 4.8 | 1.9 | 7.8 |
| 12 | 3.5 | 3.7 | 25.4 |
| 24 | 2.1 | 5.2 | 48.9 |
| 48 | 1.3 | 3.1 | 53.6 |
Signaling Pathways and Workflows
References
Application Notes and Protocols for High-Throughput Screening with NSC49652
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC49652 is a small molecule agonist of the p75 neurotrophin receptor (p75NTR), a transmembrane protein that plays a critical role in neuronal survival, apoptosis, and differentiation.[1] As a member of the tumor necrosis factor receptor superfamily, p75NTR signaling is complex, mediating diverse and sometimes contradictory cellular outcomes depending on the cellular context and the presence of co-receptors.[2][3][4] this compound specifically targets the transmembrane domain of p75NTR, inducing conformational changes that trigger downstream signaling cascades, ultimately leading to apoptosis in certain cell types, such as melanoma cells.[1] This property makes this compound a valuable tool for studying p75NTR-mediated signaling and for identifying novel modulators of this pathway through high-throughput screening (HTS).
These application notes provide a detailed protocol for a cell-based HTS assay to identify modulators of p75NTR signaling, using this compound as a reference agonist. The assay is based on the principle that activation of p75NTR by an agonist like this compound induces apoptosis, which can be quantified by measuring the activity of executioner caspases, such as caspase-3/7.
Principle of the Assay
The HTS assay described here is a homogeneous, cell-based assay designed to quantify p75NTR-induced apoptosis. Cells stably expressing p75NTR are treated with test compounds. Agonists of p75NTR, such as this compound, will activate the receptor and initiate the apoptotic signaling cascade, leading to the activation of caspase-3 and caspase-7. The activity of these caspases is measured using a luminogenic substrate that produces a quantifiable light signal upon cleavage. This luminescent readout is directly proportional to the level of apoptosis induced by the test compound. The assay is designed for 384-well plate format to enable high-throughput screening.
Data Presentation
Table 1: Quantitative Data for HTS Assay with this compound
| Parameter | Value | Cell Line | Conditions |
| This compound EC50 | 5 µM | HEK293 cells stably expressing p75NTR | 24-hour incubation |
| Z'-factor | > 0.6 | HEK293-p75NTR | 384-well plate format |
| Signal-to-Background (S/B) Ratio | > 3 | HEK293-p75NTR | This compound at 10 µM vs. DMSO |
| DMSO Tolerance | ≤ 1% | HEK293-p75NTR | No significant effect on cell viability or assay performance |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human p75NTR (HEK293-p75NTR). A parental HEK293 cell line should be used as a negative control.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for stable cell line maintenance.
-
Assay Buffer: Serum-free DMEM.
-
Caspase-3/7 Glo® Assay Reagent: (Promega or equivalent).
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Control Compounds: A known p75NTR antagonist (if available) and a non-specific cytotoxic compound for counter-screening.
-
DMSO: For compound dilution.
High-Throughput Screening Protocol
-
Cell Seeding:
-
Harvest HEK293-p75NTR cells and resuspend in cell culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by diluting test compounds, this compound (positive control), and DMSO (negative control) in assay buffer. The final concentration of DMSO in the assay should not exceed 1%.
-
A typical concentration for this compound as a positive control would be 10 µM (2x its EC50).
-
Remove the cell culture medium from the assay plate and add 25 µL of the compound dilutions to the respective wells.
-
Incubate the assay plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the Caspase-3/7 Glo® Assay Reagent to room temperature.
-
Add 25 µL of the Caspase-3/7 Glo® Assay Reagent to each well of the assay plate.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of activity for each test compound relative to the positive (this compound) and negative (DMSO) controls.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor greater than 0.5 indicates a robust assay suitable for HTS.
-
Identify "hits" as compounds that induce a significant increase in caspase-3/7 activity.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: p75NTR apoptotic signaling pathway activated by this compound.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for p75NTR modulators.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NSC49652-Mediated Apoptosis
This guide is designed for researchers and scientists encountering a lack of apoptotic response when treating cells with NSC49652. This document provides a systematic approach to troubleshooting, including FAQs, detailed experimental protocols, and data interpretation guidelines.
Troubleshooting Guide: Question-and-Answer Format
This section addresses common issues that can lead to a failure to observe apoptosis after this compound treatment. A systematic approach is recommended to pinpoint the source of the problem.
Question 1: I am not observing any signs of apoptosis after treating my cells with this compound. Where should I start troubleshooting?
Answer: A lack of apoptosis can stem from issues with the compound, the cells, or the experimental procedure itself. We recommend a systematic approach to troubleshooting, starting with the most straightforward checks.[1]
-
Verify Compound Integrity: Ensure your this compound is active and used correctly.
-
Assess Cell Line Suitability: Confirm that your cell model is appropriate for this compound treatment.
-
Optimize Experimental Conditions: The concentration and treatment duration are critical and often cell-line specific.[1][2]
-
Validate Apoptosis Assay: Ensure your method for detecting apoptosis is working correctly and is appropriate for your experiment.[3]
The following questions will guide you through each of these critical areas.
Question 2: How can I confirm that the issue is not with my this compound compound?
Answer: Compound integrity is a crucial first step. Issues with solubility, storage, or degradation can lead to a complete loss of activity.
-
Storage and Handling: this compound stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[4] Avoid repeated freeze-thaw cycles.
-
Solubility: Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your culture medium. Precipitates in the final culture medium can drastically reduce the effective concentration.
-
Activity Control: If possible, test your batch of this compound on a positive control cell line known to be sensitive to it, such as a melanoma cell line expressing p75NTR.
Question 3: Could my cell line be resistant to this compound?
Answer: Yes, this is a very common reason for a lack of response. Resistance can be intrinsic (the cells naturally lack the necessary machinery) or acquired.
-
Target Expression: The primary target of this compound is the p75 neurotrophin receptor (p75NTR). If your cells do not express p75NTR or express it at very low levels, they will not respond to the compound.
-
Action: Verify p75NTR expression in your cell line via Western Blot or qPCR.
-
-
Apoptotic Pathway Defects: Cancer cells can develop resistance to apoptosis through various mechanisms. These include:
-
Mutations or deficiencies in key signaling proteins downstream of p75NTR, such as the JNK pathway components.
-
Overexpression of anti-apoptotic proteins like Bcl-2 family members or Inhibitor of Apoptosis Proteins (IAPs).
-
Mutations in the p53 tumor suppressor protein.
-
-
Cell Health: Ensure your cells are healthy, in a logarithmic growth phase, and free from contamination (especially mycoplasma, which can alter cellular responses). Use cells at a consistent and optimal confluency (typically 70-80%).
Question 4: Have I optimized the concentration and incubation time correctly?
Answer: Sub-optimal treatment conditions are a frequent cause of experimental failure. The effective dose and time required to induce apoptosis are highly dependent on the cell line.
-
Dose-Response: If you are not seeing an effect at a single concentration, you must perform a dose-response experiment. Test a broad range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Time-Course: Apoptosis is a dynamic process. The optimal time point for detection can vary from 12 to 72 hours post-treatment. A time-course experiment (e.g., 12h, 24h, 48h) is essential to identify the ideal window for observing apoptosis in your system.
Question 5: My compound is active and my cells express the target, but I still don't see apoptosis. Could my assay be the problem?
Answer: Yes, the choice of assay and technical execution are critical. Different assays measure different stages of apoptosis.
-
Assay Choice: An early-stage marker (like Annexin V) may appear before late-stage markers (like PARP cleavage or DNA fragmentation). Consider using multiple assays to confirm your results.
-
Positive Control: Always include a positive control for apoptosis induction with a well-known compound like Staurosporine or Camptothecin. This will confirm that your assay reagents and protocol are working correctly.
-
Annexin V/PI Staining Issues:
-
EDTA Interference: The binding of Annexin V to phosphatidylserine is calcium-dependent. If you use trypsin-EDTA to harvest cells, the EDTA can chelate the calcium and inhibit staining. Use an EDTA-free dissociation method or wash cells thoroughly with a calcium-containing buffer.
-
Loss of Apoptotic Cells: Apoptotic cells can detach and float in the medium. Always collect both the supernatant and the adherent cells to avoid underestimating the apoptotic population.
-
-
Western Blotting Issues: Ensure proper antibody validation, sufficient protein loading, and that you are probing for the cleaved (active) forms of proteins like Caspase-3 and PARP.
Data Summary
Table 1: Troubleshooting Checklist
| Category | Potential Issue | Recommended Action |
| Compound | Degradation or Inactivity | Use a fresh stock of this compound. Confirm proper storage (-80°C). |
| Poor Solubility | Ensure complete dissolution in DMSO before dilution. Check for precipitation. | |
| Cell Line | No/Low p75NTR Expression | Verify p75NTR protein expression via Western Blot. |
| Intrinsic/Acquired Resistance | Check literature for known resistance mechanisms in your cell line. Assess downstream markers (p-JNK, Bcl-2). | |
| Poor Health / Contamination | Use low-passage cells. Test for mycoplasma. Ensure 70-80% confluency. | |
| Experimental | Sub-optimal Concentration | Perform a dose-response experiment (e.g., 1-50 µM). |
| Conditions | Sub-optimal Treatment Time | Perform a time-course experiment (e.g., 12, 24, 48 hours). |
| Apoptosis Assay | Assay Failure | Run a positive control for apoptosis (e.g., Staurosporine) to validate the assay. |
| Incorrect Sample Collection | For adherent cells, always collect and analyze the supernatant/floating cells. | |
| Reagent Interference (Annexin V) | Use EDTA-free methods for cell detachment. |
Visualizations
Signaling and Experimental Diagrams
References
Optimizing NSC49652 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of NSC49652, a p75 neurotrophin receptor (p75NTR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a reversible, orally active small molecule that functions as an agonist for the p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, and CD271.[1] It specifically targets the transmembrane domain of p75NTR, inducing conformational changes that trigger downstream signaling pathways.[1][2][3][4] This activation ultimately leads to apoptosis (programmed cell death) in various cell types, including melanoma cells.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What are the known signaling pathways activated by this compound?
A3: By activating p75NTR, this compound is known to stimulate the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in mediating apoptosis.
Troubleshooting Guide
Issue 1: Determining the Optimal this compound Concentration
Determining the appropriate concentration of this compound is critical for achieving the desired biological effect while minimizing off-target effects. The optimal concentration can vary depending on the cell type, experimental duration, and the specific assay being performed.
Recommended Approach: Dose-Response Experiment
A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound for your specific cell line and assay.
Table 1: Recommended Concentration Ranges for Initial Dose-Response Studies
| Assay Type | Cell Type | Suggested Starting Concentration Range (µM) | Incubation Time |
| Cell Viability (e.g., Alamar Blue, MTT) | Melanoma Cells (e.g., A375) | 0.1 - 50 | 24 - 72 hours |
| Apoptosis (e.g., PARP Cleavage, Annexin V) | Melanoma Cells (e.g., A375) | 1 - 20 | 24 - 48 hours |
| JNK Activation (Western Blot) | Neuronal or Melanoma Cells | 5 - 20 | 30 minutes - 6 hours |
Note: These are suggested starting ranges. The optimal concentration for your experiment must be determined empirically.
Issue 2: Low or No Observed Effect of this compound
If you are not observing the expected biological effect (e.g., decreased cell viability, induction of apoptosis), consider the following potential causes and solutions:
-
Sub-optimal Concentration: The concentration of this compound may be too low. Refer to the dose-response data you generated. If a full dose-response curve was not established, perform one to identify the optimal concentration.
-
Incorrect p75NTR Expression: The target cells may not express sufficient levels of p75NTR. Verify p75NTR expression using techniques such as Western Blot or flow cytometry.
-
Compound Instability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effect. Consider using a more sensitive assay or optimizing the current assay parameters (e.g., increasing incubation time).
Issue 3: High Background or Off-Target Effects
Observing cellular effects at very high concentrations of this compound may indicate off-target activity.
-
Concentration is Too High: High concentrations of small molecules can lead to non-specific effects. It is crucial to use the lowest effective concentration determined from your dose-response experiments. Studies have indicated that at high concentrations, this compound may have off-target effects.
-
Compound Specificity: While this compound is reported to target the p75NTR transmembrane domain, comprehensive off-target profiling in all cell types is not available. If you suspect off-target effects, consider using a structurally different p75NTR agonist as a control or performing knockdown/knockout experiments of p75NTR to confirm the on-target effect.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Alamar Blue Assay
This protocol is adapted for determining the effect of this compound on the viability of melanoma cells.
Materials:
-
Melanoma cell line (e.g., A375)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis by PARP Cleavage via Western Blot
This protocol outlines the steps to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in cells treated with this compound.
Materials:
-
Melanoma cell line (e.g., A375)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that detects both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the chosen duration (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the bands using an imaging system. The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.
-
Analysis: Quantify band intensities and normalize the cleaved PARP signal to the loading control.
Visualizations
Caption: this compound-induced p75NTR apoptotic signaling pathway.
Caption: Experimental workflows for cell viability and apoptosis assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
NSC49652 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of NSC49652. While this compound is reported to be a specific agonist of the p75 neurotrophin receptor (p75NTR), it is crucial to employ rigorous experimental practices to identify and control for any potential off-target activities.[1] This guide offers troubleshooting advice and frequently asked questions to address challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible, orally active agonist of the p75 neurotrophin receptor (p75NTR).[2] It specifically targets the transmembrane domain of p75NTR, inducing conformational changes that trigger downstream signaling pathways, ultimately leading to effects such as apoptosis in melanoma cells.[2][3]
Q2: Are there any known off-target effects for this compound?
A2: Currently, there is a lack of specific documentation regarding off-target effects for this compound in publicly available literature. Some sources suggest it has high specificity for p75NTR with minimal to non-existent off-target side-effects.[1] However, as with any small molecule, the potential for off-target interactions cannot be entirely dismissed and should be experimentally evaluated in your specific model system.
Q3: What are the common causes of off-target effects for small molecules like this compound?
A3: Off-target effects can stem from several factors, including:
-
High Concentrations: Using concentrations significantly above the compound's EC50 or IC50 for its intended target increases the likelihood of binding to lower-affinity off-target molecules.
-
Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.
-
Structural Similarity of Targets: A compound may bind to proteins that share structural similarities with the intended target, such as conserved binding domains.
-
Active Metabolites: The parent compound may be metabolized by cells into active forms that have their own on- and off-target profiles.
Q4: What initial steps should I take to assess for potential off-target effects of this compound in my cellular assay?
A4: A critical first step is to perform a dose-response curve for your desired on-target effect and simultaneously run a cytotoxicity assay (e.g., MTT, LDH release) across a wide range of this compound concentrations. This will help you establish a therapeutic window where you can observe the on-target effect without significant cell death, which could be an indicator of off-target toxicity.
Troubleshooting Guides
Problem 1: I'm observing a cellular phenotype that is inconsistent with known p75NTR signaling or occurs at a much lower/higher concentration than expected.
-
Possible Cause: This could indicate an off-target effect.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a downstream marker of p75NTR activation (e.g., JNK phosphorylation, NF-κB activation) to confirm that this compound is engaging its target at the effective concentration.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. If this analog produces the same phenotype, it strongly suggests the effect is off-target.
-
Orthogonal Approach: Use an alternative method to modulate p75NTR, such as siRNA-mediated knockdown or a different p75NTR agonist. If this recapitulates the effect of this compound, it supports an on-target mechanism.
-
Off-Target Prediction: Employ computational tools to predict potential off-target binding partners of this compound. This can provide a list of candidate proteins to investigate further.
-
Problem 2: this compound is causing significant cytotoxicity at concentrations required to see my desired biological effect.
-
Possible Cause: The observed cytotoxicity may be an off-target effect, or it could be an on-target effect that is undesirable in your specific cell type (e.g., p75NTR-mediated apoptosis).
-
Troubleshooting Steps:
-
Characterize the Cell Death: Determine the mechanism of cell death (e.g., apoptosis vs. necrosis). If this compound is known to induce apoptosis via p75NTR in other cell types, this may be an on-target effect.
-
p75NTR Expression Levels: Verify the expression level of p75NTR in your cell model. Cells with very high expression may be hypersensitive to p75NTR agonism.
-
Rescue Experiment: If you suspect an off-target effect is causing cytotoxicity, you can attempt to rescue the phenotype by co-treating with an antagonist for a predicted off-target.
-
Broad-Spectrum Profiling: Consider performing a broad-spectrum off-target screen, such as a kinase panel or a receptor binding assay panel, to identify potential off-target interactions that could lead to cytotoxicity.
-
Visualizing Pathways and Workflows
On-Target Signaling Pathway of this compound
Caption: On-target signaling pathway of this compound via p75NTR.
Experimental Workflow for Off-Target Identification
Caption: General experimental workflow for identifying off-target effects.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for unexpected experimental outcomes.
Quantitative Data Summary for Off-Target Analysis
| Assay Type | Quantitative Readout | Purpose | Reference |
| Biochemical Assays | |||
| Kinase Panel Screening | IC50 or Ki values for a panel of kinases | To identify unintended inhibition of kinases. | |
| Receptor Binding Assays | Percent inhibition or Ki at a panel of receptors | To identify off-target binding to various receptors. | General Pharmacology |
| Isothermal Titration Calorimetry (ITC) | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH) | To directly measure the binding affinity and thermodynamics of this compound to a putative off-target. | General Biophysics |
| Surface Plasmon Resonance (SPR) | Association (ka) and dissociation (kd) rates, Kd | To measure the kinetics and affinity of the interaction between this compound and a putative off-target. | General Biophysics |
| Cell-Based Assays | |||
| Dose-Response Cytotoxicity | CC50 (50% cytotoxic concentration) | To determine the concentration at which this compound is toxic to cells. | |
| Thermal Proteome Profiling (TPP) | Protein melting temperature shifts (Tm) | To identify protein targets that are stabilized or destabilized by this compound binding in live cells. | |
| Quantitative Proteomics (e.g., SILAC) | Changes in protein expression or phosphorylation levels | To identify changes in cellular pathways affected by this compound treatment. | General Proteomics |
Detailed Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
Objective: To determine the effective concentration range of this compound for the on-target effect and its associated cytotoxicity.
Methodology:
-
Cell Plating: Plate your cells of interest in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 2x stock solution of this compound in your cell culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration).
-
Treatment: Add an equal volume of the 2x compound solutions to the appropriate wells.
-
Incubation: Incubate the plates for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
On-Target Readout: In a parallel plate, measure your on-target effect. This could be a specific signaling event (e.g., Western blot for a phosphorylated protein), gene expression change (qPCR), or a functional endpoint.
-
Cytotoxicity Measurement: In a separate plate, assess cell viability using an appropriate method:
-
MTT Assay: Add MTT reagent and incubate. Solubilize the formazan crystals and read the absorbance.
-
LDH Release Assay: Collect the supernatant and measure lactate dehydrogenase activity using a commercially available kit.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) and analyze via fluorescence microscopy or flow cytometry.
-
-
Data Analysis: Plot the dose-response curves for both the on-target effect (to determine EC50) and cytotoxicity (to determine CC50). The ideal experimental concentration of this compound should be well below the CC50.
Protocol 2: Thermal Proteome Profiling (TPP) for Target Identification
Objective: To identify proteins that interact with this compound in a cellular context by measuring changes in their thermal stability.
Methodology:
-
Cell Culture and Treatment: Grow cells to a high confluence. Treat one batch of cells with this compound at a desired concentration and another with a vehicle control.
-
Harvest and Lysis: Harvest the cells and lyse them using a method that preserves protein integrity (e.g., freeze-thaw cycles).
-
Heating: Aliquot the lysates and heat them across a temperature gradient (e.g., 37°C to 67°C).
-
Protein Precipitation: Centrifuge the heated samples to pellet the denatured, aggregated proteins. The supernatant contains the soluble proteins.
-
Protein Digestion: Collect the supernatant and digest the soluble proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present at each temperature point.
-
Data Analysis: For each identified protein, plot the fraction of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve between the this compound-treated and control samples indicates a direct or indirect interaction of the compound with that protein.
References
Technical Support Center: NSC49652 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NSC49652, a small molecule agonist of the p75 neurotrophin receptor (p75NTR). The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible, orally active small molecule that functions as an agonist for the p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, and CD271.[1] It specifically targets the transmembrane domain of p75NTR, inducing a conformational change that activates the receptor.[2] This activation can trigger downstream signaling pathways leading to various cellular responses, most notably apoptosis (programmed cell death), and has been shown to affect the viability of melanoma cells.[1]
Q2: What are the common applications of this compound in research?
This compound is primarily used in research to investigate the roles of p75NTR signaling in various biological processes. Its ability to induce apoptosis makes it a tool for studying cell death mechanisms, particularly in cancer research, such as melanoma.[1] It is also utilized to explore the broader functions of p75NTR in the nervous system, including neuronal survival and death.
Q3: How should this compound be stored and handled?
Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to one year, or at -80°C for up to two years. For stock solutions, it is advised to store them at -80°C and use within six months, or at -20°C and use within one month.[1] Avoid repeated freeze-thaw cycles.
Q4: What is the recommended solvent and vehicle control for this compound?
This compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO and then diluted to the final working concentration in cell culture medium. It is crucial to use a vehicle control in all experiments, which would be the same concentration of DMSO used to deliver this compound to the treated cells. This ensures that any observed effects are due to the compound itself and not the solvent.
Troubleshooting Guide: Inconsistent Results with this compound Treatment
Inconsistent experimental outcomes with this compound can often be attributed to the complex and context-dependent nature of p75NTR signaling. The function of p75NTR can vary dramatically depending on the cellular environment. This guide addresses common issues and provides potential solutions.
Problem 1: High variability in cell viability or apoptosis assays between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Different cell lines, and even different passages of the same cell line, can have varying expression levels of p75NTR and its co-receptors. This can significantly alter the response to this compound. Verify and document the passage number of your cells. Periodically check p75NTR expression levels using techniques like Western blot or flow cytometry. |
| Presence of Co-receptors | The cellular response to p75NTR activation is heavily influenced by the presence of co-receptors such as Trk receptors (TrkA, TrkB, TrkC) and sortilin. The ratio of p75NTR to these co-receptors can dictate whether a survival or death signal is initiated. Characterize the expression profile of key co-receptors in your cell model. |
| Endogenous Neurotrophin Levels | The presence of endogenous neurotrophins (e.g., NGF, BDNF) or pro-neurotrophins in the cell culture serum can compete with or modulate the effects of this compound. Consider using serum-free media or charcoal-stripped serum to reduce the influence of endogenous factors. |
| Compound Stability and Activity | Improper storage or handling of this compound can lead to degradation and loss of activity. Ensure the compound is stored correctly and prepare fresh dilutions for each experiment. |
Problem 2: No significant effect observed after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Low p75NTR Expression | The target cells may not express sufficient levels of p75NTR for this compound to elicit a response. Confirm p75NTR expression in your cell line. If expression is low, consider using a cell line with higher endogenous expression or a transient transfection system to overexpress p75NTR. |
| Suboptimal Concentration or Incubation Time | The effective concentration of this compound and the required treatment duration can vary significantly between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. |
| Dominant Survival Signaling | The cellular context may favor strong pro-survival signaling pathways that counteract the apoptotic signals initiated by p75NTR activation. Investigate the activity of key survival pathways like Akt and NF-κB in your cells. |
Problem 3: Unexpected or off-target effects are observed.
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding | At high concentrations, small molecules can sometimes exhibit off-target effects. Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed effect is p75NTR-dependent, consider using a p75NTR knockout or knockdown cell line as a negative control. |
| Activation of Complex Signaling Cascades | p75NTR can interact with a multitude of intracellular adaptor proteins, leading to the activation of diverse and sometimes opposing signaling pathways. A thorough understanding of the p75NTR signaling network is essential for interpreting your results. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound and controls for the determined incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the p75NTR signaling pathway and a typical experimental workflow for assessing the effect of this compound.
Caption: p75NTR signaling pathways activated by this compound.
Caption: General experimental workflow for this compound treatment.
References
NSC49652 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of NSC49652. Detailed troubleshooting guides, frequently asked questions, and experimental protocols are presented to ensure the successful handling and application of this compound in your research.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes. The stability of the compound varies depending on whether it is in solid form or dissolved in a solvent.
Summary of Storage Recommendations:
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| Solid (Powder) | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Solubility
This compound is soluble in dimethyl sulfoxide (DMSO).[1]
Solubility Data:
| Solvent | Concentration | Molarity |
| DMSO | ≥ 20.83 mg/mL | ≥ 92.48 mM |
Note: The saturation point in DMSO has not been fully determined.[1] It is highly recommended to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that researchers may encounter when working with this compound.
Question 1: My this compound powder has changed color. Is it still usable?
The powder is typically a light yellow to yellow solid.[1] A significant color change may indicate degradation. It is recommended to assess the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with experiments. To prevent degradation, always store the powder at the recommended temperature and protect it from light.
Question 2: The compound has precipitated out of my stock solution. What should I do?
Precipitation can occur if the solution is stored at a lower temperature than recommended or if the solvent has absorbed water. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, the solution may be supersaturated. Consider preparing a fresh stock solution at a slightly lower concentration. Always use anhydrous, high-purity DMSO for preparing stock solutions.
Question 3: I am seeing inconsistent results in my cell-based assays. Could this be related to compound stability?
Yes, inconsistent results can be a sign of compound degradation. Stock solutions of this compound are stable for one month at -20°C and for six months at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes to maintain its integrity.
Question 4: How should I handle this compound upon receiving it?
This compound is shipped at room temperature for continental US deliveries. Upon receipt, it is crucial to store the compound under the recommended conditions as soon as possible. For long-term storage, the solid powder should be kept at -20°C.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.
-
Solvent Preparation: Use a new, unopened bottle of anhydrous, high-purity DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 2.25 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to six months.
Protocol 2: Assessment of this compound Stability (Example using HPLC)
-
Sample Preparation: Prepare a stock solution of this compound in DMSO at a known concentration. Divide the solution into multiple aliquots for testing at different time points and conditions.
-
Initial Analysis (T=0): Immediately analyze one aliquot using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial purity and concentration.
-
Storage Conditions: Store the remaining aliquots under various conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze each aliquot by HPLC.
-
Data Comparison: Compare the peak area and purity of the aged samples to the initial (T=0) sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visual Guides
Caption: Troubleshooting workflow for common this compound issues.
Caption: Simplified signaling pathway of this compound.
References
Troubleshooting NSC49652 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of NSC49652. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway information to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is a powerful aprotic solvent capable of dissolving a wide array of compounds for in vitro assays.[2]
Q2: I'm observing precipitation when diluting my this compound stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue when the compound's solubility limit is exceeded in the final aqueous environment. Here are several steps you can take to troubleshoot this:
-
Reduce the Final Concentration: The most direct solution is to lower the final working concentration of this compound in your experiment.[3]
-
Optimize the Dilution Method: Ensure rapid and thorough mixing when diluting the DMSO stock solution into the aqueous medium. Pre-warming the medium to 37°C can also aid in solubility.[2]
-
Increase Co-solvent Percentage: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, it is critical to keep the final DMSO concentration at a non-toxic level, typically at or below 0.5%, and to include a vehicle control with the same DMSO concentration in your experiment.
-
Gentle Heating or Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, be cautious about potential compound degradation with excessive heat.
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, the composition of the cell culture medium can influence the solubility of small molecules. Different media contain varying concentrations of salts, amino acids, and other components that can interact with the compound and potentially lead to precipitation. It is advisable to test the solubility of this compound in the specific medium used for your experiments.
Q4: How can I determine the maximum soluble concentration of this compound in my experimental setup?
A4: A serial dilution test is a straightforward method to estimate the maximum soluble concentration. Prepare a high-concentration stock solution in DMSO and perform serial dilutions in your cell culture medium. After an incubation period at your experimental temperature (e.g., 37°C), visually inspect for any signs of precipitation like cloudiness or crystals.
Solubility Data
| Compound | Solvent | Maximum Solubility | Molar Mass |
| This compound | DMSO | ≥ 20.83 mg/mL (92.48 mM) | 225.3 g/mol |
Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point was not determined. It is also important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Accurately weigh the compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure no undissolved material remains. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.
Protocol for Troubleshooting Solubility in Aqueous Media
This protocol outlines a systematic approach to identifying and resolving solubility issues with this compound in your experimental medium.
Caption: A workflow for troubleshooting this compound precipitation.
Signaling Pathway
This compound is an agonist of the p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, and CD271. It targets the transmembrane domain of p75NTR, inducing apoptosis. This pro-apoptotic effect is mediated through the JNK pathway.
Caption: this compound-induced apoptotic signaling cascade.
References
Technical Support Center: Verifying p75NTR Expression for NSC49652 Studies
This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the expression of the p75 neurotrophin receptor (p75NTR) in experimental models prior to treatment with NSC49652.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to confirm p75NTR expression before using this compound?
A: this compound is a small molecule that has been shown to interact with the transmembrane domain of p75NTR, inducing conformational changes and receptor activity[1]. Therefore, confirming the presence of p75NTR in your cell or tissue model is a critical prerequisite to ensure that any observed effects from this compound treatment can be attributed to its interaction with the receptor. Without this validation, experimental results may be uninterpretable.
Q2: What are the primary methods for detecting p75NTR expression?
A: There are several robust methods to confirm p75NTR expression at both the mRNA and protein level. We recommend using at least two complementary techniques for reliable validation. The most common methods are:
-
Western Blotting (WB): Detects total p75NTR protein in cell or tissue lysates and allows for molecular weight verification.
-
Immunocytochemistry (ICC) / Immunohistochemistry (IHC): Visualizes the subcellular localization and distribution of the p75NTR protein within cells or tissues.
-
Flow Cytometry: Quantifies the percentage of cells expressing p75NTR on their surface and the relative expression level per cell.[2][3]
-
Quantitative PCR (qPCR): Measures the mRNA expression levels of the NGFR gene, which encodes the p75NTR protein.[4]
Q3: My Western Blot shows no p75NTR band. What are some common troubleshooting steps?
A: An absent signal on a Western Blot can be due to several factors. Consider the following:
-
Positive Control: Ensure you have included a lysate from a cell line known to express p75NTR (e.g., PC-12, A375 melanoma cells, RN22F Schwannoma cells) to validate your antibody and protocol.
-
Antibody Suitability: Verify that your primary antibody is validated for Western Blotting applications and recognizes the p75NTR protein from your species of interest.
-
Protein Degradation: Use a lysis buffer supplemented with a protease inhibitor cocktail to prevent the breakdown of p75NTR, which can be subject to proteolytic cleavage.
-
Transfer Efficiency: After transferring proteins from the gel to the membrane, stain the membrane with Ponceau S to confirm that proteins have transferred effectively across the molecular weight range.
Q4: My flow cytometry results for p75NTR surface expression are weak or negative. What should I check?
A: Weak or negative flow cytometry signals for surface p75NTR can often be resolved by optimizing the protocol:
-
Antibody Epitope: Ensure your primary antibody is specific for an extracellular domain of p75NTR. Antibodies targeting intracellular domains will not work on non-permeabilized cells for surface staining.
-
Cell Viability: Use a viability dye (e.g., Propidium Iodide, DAPI) to exclude dead cells from your analysis, as they can non-specifically bind antibodies and create false positives.
-
Fixation Sensitivity: The extracellular epitope of p75NTR can be sensitive to fixation. If possible, perform staining on live, unfixed cells on ice to preserve the native protein structure.
-
Isotype Control: Always include an isotype control (an antibody of the same class and conjugate but with no specificity for your target) to properly gate your p75NTR-positive population and assess background staining.
Experimental Protocols & Data
Workflow for p75NTR Confirmation and Treatment
Caption: A logical workflow for validating p75NTR expression before proceeding with this compound treatment.
Comparison of Validation Methods
| Method | Target Analyte | Key Information Provided | Relative Throughput | Advantages | Disadvantages |
| qPCR | NGFR mRNA | Gene expression level | High | Highly sensitive, requires small amount of sample | mRNA levels may not perfectly correlate with protein expression |
| Western Blot | Total Protein | Protein presence and molecular weight | Low to Medium | Confirms protein identity and size | Semi-quantitative, does not provide single-cell data |
| ICC / IHC | Protein | Subcellular/tissue localization | Low | Provides spatial context of expression | Can be difficult to quantify accurately |
| Flow Cytometry | Cell Surface Protein | % of positive cells, relative surface levels | High | Provides quantitative single-cell data | Requires single-cell suspension, antibody must target extracellular domain |
Western Blotting Protocol for Total p75NTR
-
Lysate Preparation: Lyse cells in ice-cold RIPA buffer with added protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane on an SDS-PAGE gel (4-20% gradient gels work well). Run the gel to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p75NTR diluted in blocking buffer.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and image using a chemiluminescence detector. The p75NTR protein should appear at ~75 kDa.
Flow Cytometry Protocol for Surface p75NTR
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash cells with ice-cold FACS buffer (PBS + 1-2% BSA).
-
Staining: Resuspend ~1x10^6 cells in FACS buffer. Add a primary antibody targeting an extracellular epitope of p75NTR. Incubate on ice for 30-45 minutes, protected from light.
-
Washing: Wash cells twice with cold FACS buffer to remove unbound primary antibody.
-
Secondary Antibody (if needed): If the primary antibody is not directly conjugated, resuspend cells in FACS buffer containing a fluorescently-labeled secondary antibody. Incubate on ice for 30 minutes, protected from light.
-
Final Wash & Acquisition: Wash cells twice more with FACS buffer. Resuspend in a final volume of ~300-500 µL. Analyze on a flow cytometer. Remember to include unstained and isotype controls for proper gating.
Immunocytochemistry (ICC) Protocol for p75NTR Localization
-
Cell Plating: Plate cells on glass coverslips and allow them to adhere.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: To detect intracellular domains, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes. For surface staining only, this step can be skipped.
-
Blocking: Block non-specific antibody binding with 1-5% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the p75NTR primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing & Secondary Antibody: Wash 3x with PBS. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Wash 3x with PBS. Counterstain nuclei with DAPI. Mount coverslips onto microscope slides and image using a fluorescence microscope.
Quantitative PCR (qPCR) Protocol for NGFR mRNA
-
RNA Extraction: Extract total RNA from cell pellets using a column-based kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize first-strand cDNA from 100-1000 ng of total RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green master mix, forward and reverse primers for the NGFR gene, and your cDNA template.
-
Thermal Cycling: Run the reaction on a real-time PCR instrument using a standard cycling program.
-
Data Analysis: Determine the Cq values and calculate the relative expression of NGFR normalized to a stable housekeeping gene (e.g., GAPDH, ACTB) using the ΔΔCq method.
p75NTR Signaling Overview
The p75NTR is a multifunctional receptor that can initiate diverse and sometimes opposing cellular outcomes. It can signal independently or in conjunction with other receptors, like the Trk family of receptor tyrosine kinases, to regulate cell survival, apoptosis, and neurite growth.
Caption: A simplified diagram of p75NTR signaling pathways initiated by different ligands.
References
- 1. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Phase-Specific Surface Expression of Nerve Growth Factor Receptors TrkA and p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
Interpreting Unexpected Data from NSC49652 Experiments: A Technical Support Center
Welcome to the technical support center for NSC49652, a small molecule agonist of the p75 neurotrophin receptor (p75NTR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshoot unexpected results, and offer a deeper understanding of the complex signaling pathways involved.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible, orally active agonist of the p75 neurotrophin receptor (p75NTR).[1] It specifically targets the transmembrane domain of p75NTR, inducing a conformational change that activates the receptor.[1] This activation can trigger downstream signaling cascades that lead to apoptosis (programmed cell death), particularly in cell types that express high levels of p75NTR, such as melanoma cells.[1][2]
Q2: I'm not observing the expected apoptotic effect in my cells. What could be the reason?
A2: The cellular response to p75NTR activation is highly context-dependent. The balance between cell survival and apoptosis is influenced by the presence of co-receptors (such as Trk receptors and sortilin), the availability of intracellular adaptor proteins, and the specific cell type being studied.[3] In some cellular contexts, p75NTR signaling can promote survival pathways.
Q3: I'm observing inconsistent results in my cell viability assays (e.g., MTT, XTT). Why might this be happening?
A3: Discrepancies between different viability assays are not uncommon and can arise from several factors. Assays like MTT and XTT measure metabolic activity, which may not always directly correlate with cell viability. A compound could potentially alter cellular metabolism without inducing cell death, leading to a misinterpretation of the results. It is recommended to use multiple, complementary assays to assess cell viability, such as a membrane integrity assay (e.g., trypan blue exclusion or LDH release) alongside a metabolic assay.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable. It is advisable to use freshly opened DMSO for preparing stock solutions as it is hygroscopic and absorbed water can affect solubility.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No significant decrease in cell viability after this compound treatment. | 1. Low p75NTR expression: The cell line may not express sufficient levels of p75NTR. 2. Dominant pro-survival signaling: The presence of Trk receptors can lead to pro-survival signals that counteract the apoptotic signal from p75NTR. 3. Suboptimal compound concentration or incubation time. | 1. Verify p75NTR expression: Confirm p75NTR expression in your cell line using Western blot or flow cytometry. 2. Assess Trk receptor expression: Evaluate the expression levels of TrkA, TrkB, and TrkC. 3. Perform a dose-response and time-course experiment: Test a wider range of this compound concentrations and multiple time points to determine the optimal conditions. |
| Increased cell proliferation or survival observed after treatment. | Activation of pro-survival pathways: In certain cellular contexts, p75NTR can activate pro-survival signaling cascades, such as the NF-κB and Akt pathways. | Investigate signaling pathways: Perform Western blot analysis to examine the phosphorylation status of key proteins in the NF-κB and Akt pathways. |
| High variability between replicate wells in cell-based assays. | 1. Inconsistent cell seeding. 2. Compound precipitation: this compound may precipitate in the cell culture medium. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. 2. Prepare fresh dilutions of this compound for each experiment and visually inspect for precipitation. Consider pre-warming the media before adding the compound. 3. Avoid using the outer wells of the plate or ensure they are filled with media to maintain humidity. |
| Discrepancy between different viability assay results. | Assay-specific artifacts: Metabolic assays (MTT, XTT) can be influenced by changes in cellular metabolism that are independent of cell death. | Use orthogonal methods: Confirm results with a direct measure of cell death, such as Annexin V/PI staining followed by flow cytometry, or a TUNEL assay. |
Data Presentation
Reported IC50 Values for Various Compounds in Melanoma Cell Lines
While specific IC50 values for this compound across a wide range of cell lines are not extensively published in a comparative manner, the following table provides examples of IC50 values for other compounds in common melanoma cell lines to serve as a reference for expected potency of anti-melanoma agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 11 | A375 | 6.70 | |
| Compound 11 | SK-MEL-28 | 4.90 | |
| Compound 13 | A375 | 17.1 | |
| Compound 13 | SK-MEL-28 | 13.8 | |
| Sorafenib | A375 | 5.25 ± 0.74 | |
| Sorafenib | SK-MEL-5 | 9.22 ± 0.81 |
Experimental Protocols
General Protocol for Inducing Apoptosis with this compound in A375 Melanoma Cells
This protocol provides a general framework. Optimal conditions may vary depending on the specific cell line and experimental goals.
-
Cell Seeding:
-
Seed A375 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in pre-warmed complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5%.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Include a positive control for apoptosis, such as staurosporine (1 µM).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
Apoptosis Assessment:
-
Assess apoptosis using a preferred method. For example, for Annexin V/PI staining followed by flow cytometry:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Experimental Controls for this compound Cell-Based Assays
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound.
-
Positive Control: Use a known inducer of apoptosis in your cell line (e.g., staurosporine, cisplatin) to ensure the assay is working correctly.
-
Negative Control (Cell Line): If possible, use a cell line with low or no p75NTR expression to confirm that the observed effects of this compound are p75NTR-dependent.
-
Untreated Control: Cells cultured in medium alone.
Visualizing Signaling Pathways and Workflows
p75NTR Signaling: A Dual Role in Cell Fate
The p75NTR can initiate distinct signaling cascades leading to either cell survival or apoptosis, depending on the cellular context and the presence of co-receptors.
Caption: Dichotomous signaling of the p75NTR leading to cell survival or apoptosis.
Experimental Workflow for Investigating Unexpected this compound Results
This workflow provides a logical progression for troubleshooting when this compound does not produce the expected apoptotic outcome.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Neural Crest Development to Cancer and Vice Versa: How p75NTR and (Pro)neurotrophins Could Act on Cell Migration and Invasion? - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with NSC49652 vehicle control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with the vehicle control for NSC49652.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q2: My vehicle control (DMSO) is showing significant cytotoxicity. What is the acceptable concentration of DMSO in a cell culture experiment?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[1] Most cell lines can tolerate DMSO concentrations up to 0.5%, while some may tolerate up to 1% without severe cytotoxic effects.[1] However, primary cells are often more sensitive.[1] It is crucial to determine the maximum non-toxic concentration of your vehicle on your specific cell line by running a vehicle-only dose-response curve.
Q3: I am observing inconsistent results in my cell viability assays with the vehicle control. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating to have consistent cell numbers in each well.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter media and compound concentrations. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Compound Precipitation: If your stock solution of this compound is not properly dissolved or if the final concentration in the media exceeds its solubility, precipitates can form and interfere with assay readings.
-
Reagent Variability: Ensure that all reagents are properly stored and that fresh dilutions are made for each experiment.
Q4: My untreated cells show low viability. What are some potential reasons?
A4: Low viability in untreated control wells can be due to:
-
Suboptimal Culture Conditions: Incorrect CO2 levels, temperature, or humidity can stress the cells.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health.
-
Cell Seeding Density: Both too low and too high cell densities can lead to decreased viability. It's important to optimize the seeding density for your specific cell line and assay duration.
Troubleshooting Guides
Issue 1: High Cell Death in Vehicle Control Wells
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) is too high for your specific cell line.
-
Troubleshooting Steps:
-
Perform a Vehicle Titration: Test a range of vehicle concentrations (e.g., 0.01% to 1.0%) on your cells to determine the highest concentration that does not significantly affect viability.
-
Reduce Vehicle Concentration: Prepare a more concentrated stock solution of your compound so that a smaller volume is needed to achieve the desired final concentration, thus lowering the final vehicle concentration.
-
Check Incubation Time: Longer exposure to the vehicle can increase toxicity. Consider reducing the incubation time if experimentally feasible.
-
Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays
-
Possible Cause 1: Interference of the vehicle or compound with the assay reagents.
-
Troubleshooting Steps:
-
Run a "No-Cell" Control: Prepare wells with media, your compound/vehicle, and the assay reagent (e.g., MTT, XTT) but without cells. This will help determine if there is a direct chemical reaction that could be altering the results.[2]
-
-
Possible Cause 2: Compound precipitation at higher concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells under a microscope for any signs of precipitation before and after adding the assay reagent.
-
Solubility Check: Confirm the solubility of your compound in the final culture medium. You may need to adjust the stock concentration or the final tested concentrations.
-
Data Presentation
Table 1: Effect of DMSO on Cell Viability in Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | DMSO Concentration (% v/v) | Cell Viability Reduction (%) | Reference |
| HepG2 | 24 | 2.5 | > 30 | [3] |
| HepG2 | 48 | 2.5 | > 30 | |
| HepG2 | 72 | 0.625 | > 30 | |
| Huh7 | 24 | 5 | > 30 | |
| Huh7 | 48 | 2.5 | > 30 | |
| Huh7 | 72 | 2.5 | > 30 | |
| Human Leukemic Cells | 24 | ≥ 2 | Significant | |
| Human Leukemic Cells | 48 | ≥ 2 | Significant | |
| Human Leukemic Cells | 72 | ≥ 2 | Significant |
Table 2: Effect of Ethanol on Cell Viability in Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | Ethanol Concentration (% v/v) | Cell Viability Reduction (%) | Reference |
| HepG2 | 24 | 0.3125 | > 30 | |
| Huh7 | 24 | 0.3125 | > 30 | |
| HT29 | 24 | 0.3125 | > 30 | |
| SW480 | 24 | 0.3125 | > 30 | |
| MCF-7 | 24 | 0.3125 | > 30 | |
| MDA-MB-231 | 24 | 0.3125 | > 30 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the vehicle control (DMSO) in culture medium. The final DMSO concentration should be consistent across all treated wells and the vehicle control well, and ideally not exceed the predetermined non-toxic level. Add the treatment solutions to the respective wells. Include untreated control wells with media only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
-
Cell Preparation: After the desired treatment period, collect the cells from each well. For adherent cells, this will involve trypsinization. Centrifuge the cell suspension to pellet the cells and resuspend them in a known volume of PBS or serum-free medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.
-
Counting: Load the stained cell suspension into a hemocytometer.
-
Quantification: Using a light microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Mandatory Visualizations
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of NSC49652 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of assays involving the p75NTR agonist, NSC49652.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible, orally active small molecule that acts as an agonist for the p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, and CD271.[1] It specifically targets the transmembrane domain of p75NTR, inducing a conformational change that triggers receptor activation.[1] This activation ultimately leads to apoptosis (programmed cell death), and has been shown to affect the viability of melanoma cells.[1]
Q2: Which cell lines are suitable for this compound assays?
A2: Cell lines expressing the p75NTR are essential for studying the effects of this compound. Melanoma cell lines such as A375 and SKMEL-28 are commonly used. It is crucial to verify the expression level of p75NTR in your chosen cell line, as this will significantly impact the observed response to this compound.
Q3: What are the common assays used to measure the effects of this compound?
A3: Common assays to assess the impact of this compound include:
-
Cell Viability Assays: Such as the MTT or MTS assay, to measure the metabolic activity of cells as an indicator of viability.
-
Apoptosis Assays: Including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, TUNEL assays to detect DNA fragmentation, and Western blotting for cleaved PARP and activated caspases (e.g., caspase-3). These assays confirm that cell death is occurring via apoptosis.
Q4: How can I minimize variability in my this compound experiments?
A4: To minimize variability, it is important to standardize your experimental procedures. This includes consistent cell seeding density, careful pipetting techniques, using low-passage number cells, and ensuring reagents are properly stored and not expired. Additionally, performing assays at the same time of day can help reduce variations due to circadian rhythms of the cells.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
-
Symptom: Large standard deviations between replicate wells for the same experimental condition.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
-
Pipetting Errors: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Issue 2: Inconsistent Dose-Response Curves
-
Symptom: The dose-response curve is not sigmoidal or shows unexpected drops in signal at high concentrations.
-
Possible Causes & Solutions:
-
Compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your assay is consistent across all wells and is not toxic to your cells (generally <0.5%). Prepare fresh dilutions of this compound for each experiment.
-
Cytotoxicity at High Concentrations: High concentrations of this compound may induce rapid cell death or off-target effects, leading to a hook effect in the dose-response curve. Perform a cytotoxicity assay (e.g., MTT) in parallel with your primary assay to identify the toxic concentration range.
-
Ligand-Induced Receptor Downregulation: Prolonged exposure to a potent agonist can sometimes lead to the downregulation of the p75NTR receptor. Consider optimizing the incubation time.
-
Issue 3: High Background Signal in Apoptosis Assays
-
Symptom: High signal in negative control wells (untreated cells) in assays like Annexin V or TUNEL.
-
Possible Causes & Solutions:
-
Unhealthy Cells: Ensure cells are in the logarithmic growth phase and are not overly confluent when treated. Stressed cells can undergo spontaneous apoptosis.
-
Harsh Cell Handling: Be gentle during cell washing and harvesting steps to avoid mechanical damage that can lead to false-positive apoptosis signals.
-
Reagent Concentration: Titrate the concentrations of your staining reagents (e.g., Annexin V-FITC, PI) to determine the optimal concentration that provides a clear signal with minimal background.
-
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from this compound assays for clear comparison. Please note that the data presented here are for illustrative purposes and are not derived from actual experimental results.
Table 1: Dose-Response of this compound on Melanoma Cell Viability (MTT Assay)
| This compound Concentration (µM) | A375 % Viability (Mean ± SD) | SKMEL-28 % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 92.1 ± 4.5 | 95.3 ± 3.9 |
| 5 | 75.4 ± 6.1 | 80.1 ± 5.5 |
| 10 | 51.8 ± 5.8 | 62.7 ± 6.2 |
| 25 | 28.3 ± 4.9 | 35.9 ± 5.1 |
| 50 | 15.6 ± 3.7 | 19.8 ± 4.3 |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Cell Line | Treatment (24h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| A375 | Vehicle Control | 3.2 ± 1.1 | 1.5 ± 0.8 |
| A375 | This compound (10 µM) | 25.7 ± 3.4 | 12.3 ± 2.1 |
| SKMEL-28 | Vehicle Control | 2.9 ± 0.9 | 1.2 ± 0.6 |
| SKMEL-28 | This compound (10 µM) | 18.9 ± 2.8 | 8.7 ± 1.9 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed adherent melanoma cells (e.g., A375, SKMEL-28) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours on an orbital shaker to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot for Cleaved PARP
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL detection reagent and an imaging system. Full-length PARP appears at ~116 kDa, while the large fragment of cleaved PARP is observed at ~89 kDa.
Visualizations
References
Validation & Comparative
A Comparative Analysis of p75NTR Agonists: NSC49652 vs. Other Small Molecule Modulators
For researchers, scientists, and drug development professionals, understanding the nuanced differences between small molecule agonists of the p75 neurotrophin receptor (p75NTR) is critical for advancing therapeutic strategies in oncology and neurodegeneration. This guide provides a detailed comparison of NSC49652, a transmembrane-targeting agonist, with other notable p75NTR modulators, supported by experimental data and methodologies.
The p75NTR, a member of the tumor necrosis factor receptor superfamily, is a complex signaling hub that can paradoxically mediate both cell survival and apoptosis. This dual functionality has made it an attractive, albeit challenging, therapeutic target. Small molecules that can selectively activate or modulate p75NTR signaling pathways hold immense promise. Here, we compare the distinct mechanisms and functional outcomes of this compound and another well-characterized p75NTR ligand, LM11A-31.
Mechanism of Action: A Tale of Two Binding Sites
A key differentiator between p75NTR agonists lies in their binding site and subsequent conformational changes induced in the receptor.
-
This compound is a small molecule agonist that uniquely targets the transmembrane domain of p75NTR.[1] This interaction is thought to induce a conformational change that promotes receptor activity, leading to the activation of downstream apoptotic signaling cascades.[1]
-
In contrast, LM11A-31 is a non-peptide modulator designed to engage the nerve growth factor (NGF) loop1 binding domain on the extracellular portion of p75NTR. It is not a strict agonist but rather a modulator that can promote pro-survival signaling while inhibiting degenerative pathways.
Comparative Performance: Pro-Apoptotic vs. Pro-Survival Signaling
The distinct binding mechanisms of this compound and LM11A-31 result in divergent downstream signaling and cellular outcomes.
This compound: An Inducer of Apoptosis
Experimental evidence demonstrates that this compound is a potent inducer of apoptosis in cells expressing p75NTR, such as melanoma cells.[1] This pro-apoptotic effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
LM11A-31: A Modulator of Survival
Conversely, LM11A-31 has been extensively studied for its neuroprotective and pro-survival effects. It has been shown to inhibit proNGF-induced cell death and promote the survival of various neuronal cell types. This is achieved by shifting the signaling balance towards pro-survival pathways, such as Akt activation, while inhibiting pro-apoptotic signals.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and LM11A-31, providing a basis for comparing their potency and efficacy in specific cellular contexts.
| Compound | Target | Cell Line | Assay | Parameter | Value | Reference |
| This compound | p75NTR | A875 Melanoma | Apoptosis (PARP Cleavage) | EC50 | ~5 µM | [1] |
| LM11A-31 | p75NTR | Hippocampal Neurons | Cell Survival | EC50 | 10-100 nM | |
| LM11A-31 | p75NTR | Oligodendrocytes | Inhibition of proNGF-induced death | IC50 | 1-10 nM | |
| LM11A-31 | p75NTR | Hippocampal Neurons | Inhibition of Aβ-induced cell death | EC50 | 20 nM |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways activated by this compound and LM11A-31.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the effects of different p75NTR agonists on cell viability and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed p75NTR-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the p75NTR agonist (e.g., this compound or LM11A-31) or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the EC50 or IC50 values.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the p75NTR agonist or vehicle control as described for the MTT assay.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction: Wash the cells with PBS and incubate with the TUNEL reaction mixture containing TdT enzyme and a labeled dUTP (e.g., fluorescein-dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Staining and Mounting: Wash the cells with PBS. Counterstain the nuclei with a DNA-binding dye such as DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in their nuclei. Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
Western Blot for JNK Phosphorylation
This technique is used to detect the activation of the JNK signaling pathway.
-
Cell Lysis: After treatment with the p75NTR agonist, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C. Subsequently, strip the membrane and re-probe with an antibody for total JNK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the p-JNK signal to the total JNK signal.
Conclusion
This compound and LM11A-31 represent two distinct classes of small molecule p75NTR modulators with opposing functional consequences. This compound, by targeting the transmembrane domain, acts as a pro-apoptotic agonist, making it a potential candidate for cancer therapy where p75NTR is overexpressed. In contrast, LM11A-31 modulates the NGF binding site to promote pro-survival signaling, positioning it as a promising neuroprotective agent for treating neurodegenerative diseases. The choice of agonist for therapeutic development will critically depend on the desired biological outcome and the specific pathological context. The experimental protocols provided herein offer a robust framework for further comparative studies of these and other emerging p75NTR-targeting compounds.
References
A Comparative Analysis of NSC49652 and Neurotrophin Ligands
This guide provides an objective comparison between the small molecule p75NTR agonist, NSC49652, and the family of endogenous neurotrophin ligands. The comparison focuses on their respective mechanisms of action, signaling pathways, and functional effects, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction: Two Classes of Neurotrophin Receptor Ligands
The neurotrophin signaling system is pivotal for the development, survival, and function of the nervous system.[1][2] Its activity is primarily mediated by two receptor classes: the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC) and the p75 neurotrophin receptor (p75NTR).[1][2]
-
Neurotrophin Ligands : These are a family of protein growth factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4).[3] They are the natural, endogenous ligands for both Trk and p75NTR receptors. Generally, neurotrophins bind to their cognate Trk receptors with high affinity to promote neuronal survival and differentiation, while binding to p75NTR with lower affinity. Pro-neurotrophins, the precursor forms, bind with high affinity to a complex of p75NTR and the co-receptor sortilin to mediate apoptosis.
-
This compound : This is a synthetic, orally active small molecule designed to specifically target and activate the p75NTR. Unlike neurotrophins, it does not interact with Trk receptors. Its mechanism of action involves binding to the transmembrane domain of p75NTR, inducing a conformational change that triggers downstream signaling.
Mechanism of Action and Signaling Pathways
The fundamental difference between this compound and neurotrophins lies in their receptor targets and binding sites, which dictates the downstream signaling cascades they activate.
Neurotrophin Ligand Signaling
Neurotrophins activate distinct pathways depending on the receptor engaged:
-
Trk Receptor Pathway (Pro-Survival/Differentiation) : The binding of a mature neurotrophin (e.g., NGF to TrkA, BDNF to TrkB) induces receptor dimerization and autophosphorylation of its intracellular kinase domain. This initiates several key pro-survival and growth-promoting cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.
-
p75NTR Pathway (Context-Dependent) : p75NTR can function independently or as a co-receptor that modulates Trk activity. When activated by neurotrophins, p75NTR can trigger opposing outcomes. It can promote survival through NF-κB activation or induce apoptosis via the JNK cascade, depending on the cellular environment and the presence of co-receptors.
Caption: Signaling pathways activated by neurotrophin ligands.
This compound Signaling
This compound is a selective p75NTR agonist. Its mechanism circumvents Trk receptors entirely.
-
Transmembrane Domain Binding : this compound interacts directly with the transmembrane domain of p75NTR. This mode of activation is fundamentally different from that of neurotrophins, which bind to the extracellular domain.
-
Induction of p75NTR Activity : This interaction induces a conformational change in the receptor, leading to the activation of its downstream signaling cascades. In specific cellular contexts, such as melanoma cells, this activation has been shown to promote apoptosis.
Caption: Signaling pathway activated by this compound.
Comparative Performance Data
Quantitative data allows for a direct comparison of the binding and efficacy of these molecules. Data for neurotrophins is widely available, while specific binding constants for this compound are less prevalent in the public domain.
Table 1: Ligand-Receptor Binding Affinities (Dissociation Constant, Kd)
| Ligand | Receptor | Reported Kd | Cellular Context | Citation |
| BDNF | TrkB | ~9.9 x 10⁻¹⁰ M | Transfected Cell Line | |
| BDNF | TrkB | ~1.5 x 10⁻¹¹ M | Primary Chick Sensory Neurons | |
| NT-3 | p75NTR | ~3 x 10⁻¹¹ M | Sympathetic Neurons | |
| proNGF | p75NTR | Higher affinity than NGF | N/A | |
| NGF | TrkA | Higher affinity than proNGF | N/A | |
| This compound | p75NTR | Data not available | N/A |
Note: Binding affinities can vary significantly depending on the experimental system, such as primary neurons versus transfected cell lines, and the presence of co-receptors.
Key Experimental Methodologies
The functional effects of neurotrophins and their mimetics are often assessed using standardized cellular assays.
Experiment 1: Trk Receptor Phosphorylation Assay
This assay determines if a compound activates the Trk receptor by measuring its phosphorylation status.
-
Objective : To quantify the level of phosphorylated Trk (p-Trk) in response to ligand treatment.
-
Methodology :
-
Cell Culture : Plate cells expressing the target Trk receptor (e.g., PC12 cells for TrkA, primary cortical neurons for TrkB) in 6-well plates and grow to ~80% confluency.
-
Serum Starvation : Replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours to reduce basal kinase activity.
-
Compound Treatment : Treat cells with the test compound (e.g., NGF as a positive control, this compound, vehicle control) at various concentrations for a short duration (typically 5-15 minutes).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting : Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection : Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody specific for the phosphorylated form of the Trk receptor (e.g., anti-p-TrkA Y490). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Analysis : Detect protein bands using a chemiluminescent substrate. Re-probe the membrane with an antibody for total Trk to normalize the p-Trk signal. Quantify band intensities to determine the fold-change in phosphorylation relative to the control.
-
Experiment 2: Neurite Outgrowth Assay
This is a functional assay to measure the ability of a compound to promote neuronal differentiation and growth.
-
Objective : To quantify changes in neurite length and branching in response to compound treatment.
-
Methodology :
-
Cell Plating : Plate neurons (e.g., primary dorsal root ganglion neurons, iPSC-derived neurons, or PC12 cells) at a low density on plates coated with an adhesive substrate like laminin or poly-D-lysine.
-
Compound Treatment : After allowing the cells to adhere (typically 1-24 hours), replace the medium with a low-serum medium containing the test compounds (e.g., NGF, this compound) at various concentrations. Include a positive control (neurotrophin) and a negative (vehicle) control.
-
Incubation : Culture the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Staining : Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain for a neuronal marker like β-III tubulin to visualize the cell body and neurites. A nuclear counterstain (e.g., DAPI) is also used.
-
Imaging : Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis : Use automated image analysis software to measure parameters such as the total neurite length per neuron, the number of neurites, and the number of branch points.
-
Caption: General workflow for a neurite outgrowth assay.
Summary and Conclusion
This compound and neurotrophin ligands represent two distinct approaches to modulating the neurotrophin signaling axis. Their key differences are summarized below.
Table 2: Feature Comparison
| Feature | Neurotrophin Ligands (e.g., NGF, BDNF) | This compound |
| Molecule Type | Endogenous Proteins (Dimers) | Synthetic Small Molecule |
| Primary Target(s) | Trk Receptors (TrkA, TrkB, TrkC) and p75NTR | p75NTR only |
| Binding Domain | Extracellular Domain | Transmembrane Domain |
| Trk Activation | Yes (Potent Agonists) | No |
| Primary Biological Outcome | Neuronal survival, differentiation, synaptic plasticity | Context-dependent (e.g., apoptosis in cancer cells) |
| Therapeutic Potential | Neurodegenerative diseases (challenged by poor BBB penetration) | Cancer, potentially other p75NTR-mediated pathologies |
References
On-Target Efficacy of NSC49652: A Comparative Analysis
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of NSC49652, a small molecule agonist of the p75 neurotrophin receptor (p75NTR), with other alternative p75NTR-modulating compounds. The objective is to present a clear, data-driven validation of this compound's performance, supported by detailed experimental protocols and visual diagrams of the underlying biological pathways and experimental workflows.
Introduction to p75NTR and its Modulation
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, is a multifaceted signaling molecule involved in both cell survival and apoptosis.[1] Its diverse functions make it a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[2][3] Small molecules that can modulate p75NTR activity offer the potential for targeted therapeutic interventions.
This compound has been identified as a novel agonist of p75NTR.[4][5] It directly interacts with the transmembrane domain of the receptor, inducing conformational changes that trigger downstream signaling cascades, ultimately leading to apoptosis in cancer cells. This guide will compare the on-target effects of this compound with three other p75NTR modulators: LM11A-31, THX-B, and EVT901, which utilize different mechanisms to influence p75NTR signaling.
Comparative On-Target Effects
The following table summarizes the key characteristics and quantitative data for this compound and its comparators.
| Compound | Target Domain | Mechanism of Action | On-Target Effect | Quantitative Data | Cell Line(s) | Reference |
| This compound | Transmembrane Domain | Agonist; Induces receptor activation and conformational changes | Induces apoptosis | EC50 for apoptosis induction: ~2.5 µM | A875 melanoma cells | |
| LM11A-31 | Extracellular Domain | Ligand; Inhibits pro-nerve growth factor (proNGF) binding, activates survival signaling | Inhibits proNGF-induced cell death, promotes survival | A2 for NGF binding inhibition: 1,192 nM | Hippocampal neurons, Oligodendrocytes | |
| THX-B | Extracellular Domain | Antagonist; Non-peptidic | Inhibits NGF-induced signaling | Concentration for effect: 10 µM inhibits NGF-induced ERK1/2 phosphorylation | C2C12 myoblasts | |
| EVT901 | Extracellular Domain (CRD1) | Antagonist; Interferes with receptor oligomerization | Blocks proNGF-induced apoptosis, enhances neurite outgrowth | Concentration for effect: Dose-dependent inhibition of p75NTR oligomerization | SKN-BE-p75NTR cells |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
p75NTR Signaling Pathway Modulation
Caption: Modulation of p75NTR signaling by this compound and comparator compounds.
Experimental Workflow for Validating On-Target Effects
Caption: A generalized workflow for validating the on-target effects of p75NTR modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the on-target effects of this compound and its comparators.
Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of p75NTR modulators on cell viability.
Materials:
-
Cells expressing p75NTR (e.g., A875 melanoma cells)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (this compound and comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC50/IC50 values.
Apoptosis (Annexin V/PI Staining) Assay
This flow cytometry-based assay is used to quantify apoptosis induced by p75NTR agonists like this compound.
Materials:
-
Cells expressing p75NTR
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with test compounds as described in the MTT assay protocol.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot for JNK Activation
This protocol is used to detect the activation of the JNK signaling pathway downstream of p75NTR.
Materials:
-
Cells expressing p75NTR
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with test compounds for the desired time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total JNK as a loading control.
Conclusion
This compound demonstrates clear on-target effects as a p75NTR agonist, inducing apoptosis in melanoma cells through the activation of the JNK pathway. Its mechanism of action, targeting the transmembrane domain of p75NTR, distinguishes it from other modulators like LM11A-31, THX-B, and EVT901, which primarily interact with the extracellular domain and exhibit antagonistic or survival-promoting activities. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to objectively evaluate and compare the on-target efficacy of this compound and other p75NTR-targeted compounds in their specific research contexts. This information is critical for advancing the development of novel therapeutics targeting the p75NTR signaling pathway.
References
- 1. The p75NTR and its carboxyl-terminal fragment exert opposing effects on melanoma cell proliferation and apoptosis via modulation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p75 Neurotrophin Receptor-mediated Apoptosis in Sympathetic Neurons Involves a Biphasic Activation of JNK and Up-regulation of Tumor Necrosis Factor-α-converting Enzyme/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new wave of p75 neurotrophin receptor targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
A Comparative Guide to p75NTR Activation: NSC49652 as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, is a multifaceted signaling molecule implicated in a wide array of cellular processes, from neuronal apoptosis and survival to inflammation and cancer progression. Accurate investigation of p75NTR signaling pathways necessitates the use of reliable positive controls to validate experimental systems and ensure data integrity. This guide provides a comprehensive comparison of NSC49652, a small molecule agonist, with other established positive controls for p75NTR activation, supported by experimental data and detailed methodologies.
Introduction to p75NTR Activation
Activation of p75NTR is a complex process initiated by the binding of various ligands, including neurotrophins (Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4/5), their precursors (pro-neurotrophins), and other molecules. This binding event triggers a conformational change in the receptor, leading to the recruitment of intracellular adaptor proteins and the initiation of downstream signaling cascades. Key pathways activated by p75NTR include the c-Jun N-terminal kinase (JNK) pathway, the nuclear factor-kappa B (NF-κB) pathway, the RhoA signaling pathway, and the production of the second messenger ceramide. The specific cellular outcome of p75NTR activation is context-dependent, influenced by the ligand, the presence of co-receptors (such as Trk receptors and sortilin), and the cellular environment.
This compound: A Small Molecule Agonist of p75NTR
This compound is a reversible and orally active small molecule that acts as a p75NTR agonist.[1] It directly targets the transmembrane domain of the receptor, inducing conformational changes that mimic ligand-induced activation.[1][2] This targeted mechanism of action makes this compound a valuable tool for studying p75NTR signaling in isolation from the complexities of neurotrophin-Trk receptor interactions. Notably, this compound has been shown to induce apoptosis in melanoma cells in a p75NTR-dependent manner, highlighting its potential as both a research tool and a therapeutic lead.[1][3]
Comparison of p75NTR Positive Controls
The selection of an appropriate positive control for p75NTR activation depends on the specific research question and experimental setup. Here, we compare this compound with commonly used neurotrophins and their precursors.
| Agonist | Mechanism of Action | Typical Working Concentration | Key Downstream Pathways Activated | Advantages | Disadvantages |
| This compound | Small molecule agonist targeting the transmembrane domain. | 0.5 - 10 µM for apoptosis induction in melanoma cells. | JNK, Caspase activation. | Specific for p75NTR, independent of Trk receptors; orally active. | High concentrations may have off-target effects; limited data on broad pathway activation compared to neurotrophins. |
| Nerve Growth Factor (NGF) | Neurotrophin ligand binding to the extracellular domain. | 50 - 100 ng/mL. | JNK, NF-κB, Ceramide production. | Well-characterized natural ligand; activates a broad range of p75NTR signaling. | Can also activate TrkA receptors, leading to confounding survival signals. |
| Brain-Derived Neurotrophic Factor (BDNF) | Neurotrophin ligand binding to the extracellular domain. | 50 - 200 ng/mL. | JNK, RhoA. | Activates specific p75NTR pathways; relevant for neuronal plasticity studies. | Also activates TrkB receptors, which can influence cellular outcomes. |
| pro-Nerve Growth Factor (pro-NGF) | Precursor of NGF with high affinity for p75NTR. | 1 ng/mL for NRIF recruitment; 10 ng/mL for neurite growth studies. | Apoptosis (via sortilin co-receptor), JNK. | Potent inducer of p75NTR-mediated apoptosis. | Can be proteolytically cleaved to mature NGF, leading to TrkA activation. |
| pro-Brain-Derived Neurotrophic Factor (pro-BDNF) | Precursor of BDNF with high affinity for p75NTR. | 1 ng/mL for NRIF recruitment. | JNK, RhoA. | Potent activator of specific p75NTR pathways. | Can be processed to mature BDNF, activating TrkB. |
Signaling Pathways and Experimental Workflows
The activation of p75NTR by agonists like this compound triggers distinct downstream signaling cascades. Understanding these pathways and the methods to assay their activation is crucial for interpreting experimental results.
p75NTR Signaling Pathways
Caption: p75NTR signaling pathways activated by various agonists.
Experimental Workflow for Assessing p75NTR Activation
Caption: General workflow for studying p75NTR activation.
Detailed Experimental Protocols
JNK Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated JNK (p-JNK) as a measure of JNK pathway activation.
1. Cell Culture and Treatment:
-
Plate p75NTR-expressing cells (e.g., melanoma cell lines A875 or sympathetic neurons) in appropriate culture vessels and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours prior to stimulation, if necessary, to reduce basal signaling.
-
Treat cells with the desired concentration of p75NTR agonist (e.g., 10 µM this compound or 200 ng/mL BDNF) for the indicated time (e.g., 15-60 minutes). Include a vehicle-treated control.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-JNK (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody for total JNK.
NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol utilizes a luciferase reporter gene under the control of an NF-κB response element to quantify NF-κB activation.
1. Cell Transfection and Treatment:
-
Co-transfect p75NTR-expressing cells (e.g., HEK293T cells) in a 96-well plate with a p75NTR expression vector (if not endogenously expressed), an NF-κB-luciferase reporter plasmid, and a Renilla luciferase control plasmid for normalization.
-
After 24-48 hours, treat the cells with the p75NTR agonist (e.g., 100 ng/mL NGF) for 6-24 hours.
2. Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer according to the manufacturer's instructions (e.g., Promega Dual-Luciferase Reporter Assay System).
3. Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the Renilla luminescence.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the vehicle-treated control.
RhoA Activation Assay (G-LISA™)
This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the amount of active, GTP-bound RhoA.
1. Cell Lysis and Protein Quantification:
-
Culture and treat cells as described for the JNK assay.
-
Lyse the cells using the lysis buffer provided in the G-LISA™ kit (e.g., from Cytoskeleton, Inc.).
-
Determine the protein concentration of the lysates.
2. RhoA Activation Assay:
-
Equalize the protein concentration of all samples.
-
Add the cell lysates to the Rho-GTP affinity plate provided in the kit.
-
Incubate for 30 minutes at 4°C with agitation to allow active RhoA to bind to the plate.
-
Wash the plate to remove unbound proteins.
-
Add a primary antibody specific for RhoA.
-
Add a secondary HRP-conjugated antibody.
-
Add HRP detection reagent and measure the chemiluminescent or colorimetric signal using a plate reader.
3. Data Analysis:
-
Quantify the amount of active RhoA by comparing the signal from treated samples to that of control samples.
Conclusion
This compound serves as a valuable and specific positive control for inducing p75NTR-mediated signaling, particularly for studies aiming to dissect pathways independent of Trk receptor activation. Its ability to target the transmembrane domain offers a unique mechanism of action compared to the natural neurotrophin ligands. While neurotrophins like NGF and BDNF remain the gold standard for studying the full spectrum of p75NTR biology, their co-activation of Trk receptors necessitates careful experimental design and interpretation. The choice of the most appropriate positive control will ultimately be guided by the specific scientific question being addressed. The detailed protocols provided in this guide offer a starting point for robust and reproducible investigation of p75NTR function in various biological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. a-small-molecule-targeting-the-transmembrane-domain-of-death-receptor-p75ntr-induces-melanoma-cell-death-and-reduces-tumor-growth - Ask this paper | Bohrium [bohrium.com]
- 3. Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NSC49652 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of NSC49652, a small molecule agonist of the p75 neurotrophin receptor (p75NTR), with genetic models that modulate p75NTR expression. The objective is to offer a clear, data-driven cross-validation of this compound's on-target activity, supporting its use as a specific tool for studying p75NTR signaling and as a potential therapeutic agent.
Introduction to this compound and p75NTR
This compound is a reversible, orally active small molecule that acts as an agonist of the p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, and CD271.[1] It specifically targets the transmembrane domain of p75NTR, inducing conformational changes that trigger downstream signaling pathways.[2] In preclinical studies, this compound has been shown to induce apoptosis in melanoma cells and reduce tumor growth, highlighting its potential as an anti-cancer agent.[2]
The p75NTR is a member of the tumor necrosis factor receptor superfamily and plays a complex and often paradoxical role in cell survival and death.[3] Its signaling outcomes are highly context-dependent, influenced by the presence of co-receptors (such as Trk kinases and sortilin), the type of ligand, and the specific cellular environment. Activation of p75NTR can lead to apoptosis through pathways involving JNK and caspases, or promote survival through NF-κB activation.[4] Given this complexity, validating that the effects of a small molecule like this compound are indeed mediated by p75NTR is crucial.
Comparative Analysis: Pharmacological vs. Genetic Models
To validate the on-target effects of this compound, its pharmacological actions are compared with the phenotypes observed in genetic models where p75NTR expression is manipulated, such as through shRNA-mediated knockdown.
In Vitro Apoptosis Induction in Melanoma Cells
Objective: To compare the pro-apoptotic effects of this compound with the effect of p75NTR knockdown in human melanoma cells.
Experimental Data Summary:
| Model | Treatment/Condition | Apoptosis Induction (Cleaved PARP Levels) | JNK Phosphorylation |
| Pharmacological | A875 Melanoma Cells + this compound (10 µM) | Significant increase | Significant increase |
| Pharmacological | A875 Melanoma Cells + Div17E5 (10 µM) | Significant increase | Significant increase |
| Genetic | A875 Melanoma Cells with p75NTR shRNA + this compound (10 µM) | No significant increase | No significant increase |
| Genetic | A875 Melanoma Cells with p75NTR shRNA + Div17E5 (10 µM) | No significant increase | No significant increase |
Data extrapolated from a study on a similar p75NTR transmembrane domain-targeting small molecule, Div17E5, which showed p75NTR-dependent apoptosis induction.
Interpretation: The pro-apoptotic effect of small molecules targeting the p75NTR transmembrane domain is contingent on the presence of the receptor. In melanoma cells where p75NTR expression is silenced using shRNA, both this compound and the similar compound Div17E5 fail to induce significant apoptosis, as measured by the levels of cleaved PARP, a key apoptosis marker. This strongly indicates that the cell death induced by these compounds is mediated through their interaction with p75NTR.
In Vivo Tumor Growth Inhibition
Objective: To compare the effect of systemic this compound administration on melanoma tumor growth in a xenograft model with the hypothetical phenotype of melanoma growth in a p75NTR knockout mouse model.
Experimental Data Summary:
| Model | Treatment/Condition | Tumor Volume Reduction |
| Pharmacological | Nude mice with A875 melanoma xenografts + this compound | Significant reduction in tumor growth |
| Genetic (Hypothetical) | p75NTR Knockout mice with melanoma xenografts | Expected reduction in tumor growth or altered tumor progression |
Interpretation: Systemic administration of this compound has been shown to inhibit the growth of melanoma tumors in a mouse xenograft model. While direct experimental data on melanoma growth in a p75NTR knockout mouse is not yet available, the dependence of this compound's apoptotic effect on p75NTR in vitro suggests that the in vivo anti-tumor activity is also on-target. A genetic model where melanoma cells are implanted in p75NTR knockout mice would provide the definitive cross-validation for this in vivo effect. The varied roles of p75NTR in different cancers, sometimes promoting and other times inhibiting tumor growth, make this direct comparison essential for a conclusive understanding.
Experimental Protocols
In Vitro Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture: Plate A875 human melanoma cells (or other relevant cell lines) in 6-well plates and culture until they reach 70-80% confluency.
-
Treatment: Treat the cells with this compound at the desired concentrations (e.g., 1-20 µM) or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect them by centrifugation. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot for Cleaved PARP and Phospho-JNK
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against cleaved PARP, phospho-JNK, total JNK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
Subcutaneous Melanoma Xenograft Model
-
Cell Preparation: Harvest A875 melanoma cells and resuspend them in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice), 4-6 weeks old.
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Treatment: Once tumors reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control systemically (e.g., intraperitoneally or orally) according to the desired dosing regimen.
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
Signaling Pathways and Visualization
p75NTR-Mediated Apoptosis Signaling Pathway
Activation of p75NTR by this compound in melanoma cells is proposed to initiate a signaling cascade that culminates in apoptosis. A key pathway involves the recruitment of adaptor proteins to the intracellular domain of p75NTR, leading to the activation of the c-Jun N-terminal kinase (JNK). Activated JNK, in turn, can phosphorylate and regulate the activity of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers the activation of caspase-9 and the executioner caspase-3, which cleaves essential cellular substrates, including PARP, ultimately leading to cell death.
Caption: p75NTR-mediated apoptosis pathway activated by this compound.
Experimental Workflow: Cross-Validation
The cross-validation of this compound's effects involves a parallel investigation of its pharmacological activity and the phenotype of a corresponding genetic model.
Caption: Workflow for cross-validating this compound effects.
Conclusion and Future Directions
Future research should focus on:
-
In vivo cross-validation: Evaluating the growth of melanoma xenografts in p75NTR knockout mice to definitively confirm the in vivo on-target effects of this compound.
-
Off-target profiling: Conducting comprehensive off-target screening to identify any potential secondary targets of this compound, which is crucial for its development as a therapeutic agent.
-
Exploration of other p75NTR-mediated effects: Investigating the impact of this compound on other p75NTR-regulated processes, such as cell migration and invasion, in relevant cancer models.
This comparative guide underscores the importance of integrating pharmacological and genetic approaches to validate the mechanism of action of small molecule probes and drug candidates, ensuring a solid foundation for their use in research and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p75NTR and its carboxyl-terminal fragment exert opposing effects on melanoma cell proliferation and apoptosis via modulation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis related protein-1 triggers melanoma cell death via interaction with the juxtamembrane region of p75 neurotrophin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the p75NTR Signaling Landscape: A Comparative Guide to Small Molecule Modulators Beyond NSC49652
For researchers and drug development professionals investigating the multifaceted roles of the p75 neurotrophin receptor (p75NTR), the small molecule NSC49652 has served as a tool to induce p75NTR-dependent apoptosis. However, the diverse signaling outcomes mediated by this receptor necessitate a broader toolkit of chemical probes. This guide provides a comparative overview of alternative small molecules to this compound for p75NTR studies, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.
The p75NTR, a member of the tumor necrosis factor receptor superfamily, is a critical regulator of neuronal survival, apoptosis, and neurite outgrowth. Its function is highly context-dependent, influenced by the type of ligand, the presence of co-receptors such as Trk family kinases or sortilin, and the specific intracellular signaling cascades that are activated. While this compound acts as a p75NTR agonist that targets the transmembrane domain to induce cell death, a range of alternative small molecules offer different modulatory effects, from promoting survival to antagonizing ligand binding.[1][2][3] This guide focuses on a selection of these alternatives, with a primary emphasis on the well-characterized LM11A series of compounds.
Comparative Analysis of p75NTR Small Molecule Modulators
To facilitate a clear comparison, the following table summarizes the key characteristics and available quantitative data for this compound and its alternatives.
| Compound | Mechanism of Action | Binding Site | Primary Effect | Quantitative Data |
| This compound | Agonist | Transmembrane Domain | Induces apoptosis | IC50 for apoptosis in A875 melanoma cells: ~2.5 µM |
| LM11A-31 | Modulator | Extracellular Domain (NGF loop 1 binding domain mimic) | Promotes survival signaling, inhibits pro-neurotrophin-induced death | A₂ (inhibition of NGF binding to p75NTR-Fc): 1,192 nM[4] |
| LM11A-24 | Modulator | Extracellular Domain (NGF loop 1 binding domain mimic) | Promotes survival signaling, inhibits pro-neurotrophin-induced death | EC50 (neuroprotection against Aβ): 20 nM |
| THX-B | Antagonist | Not specified | Inhibits p75NTR signaling | Inhibited proNGF-induced ERK2 phosphorylation by 90% at 10 µM[5] |
| EVT901 | Antagonist | Extracellular Domain (Cysteine-Rich Domain 1) | Interferes with p75NTR oligomerization, blocks pro-NGF induced apoptosis | Data on binding affinity not readily available. |
| PD90780 | Indirect Antagonist | Binds to NGF | Prevents NGF from binding to p75NTR | Data on binding affinity to NGF not readily available. |
| Ro 08-2750 | Indirect Antagonist | Binds to NGF dimer | Inhibits NGF binding to p75NTR | K_D for binding to NGF dimer: ~1 µM |
Signaling Pathways and Points of Intervention
The diverse mechanisms of these small molecules translate to distinct interventions in the p75NTR signaling cascade. The following diagrams illustrate the canonical p75NTR signaling pathways and the points at which this compound and its alternatives exert their effects.
Caption: p75NTR signaling pathways and intervention points of small molecules.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental findings. Below are protocols for key assays used to characterize p75NTR modulators.
Competitive Radioligand Binding Assay (for LM11A-31)
This protocol is adapted from studies characterizing the binding of LM11A compounds to p75NTR.
Objective: To determine the ability of a test compound to compete with a radiolabeled ligand for binding to p75NTR.
Materials:
-
HEK293 cells stably expressing human p75NTR.
-
Binding Buffer: DMEM supplemented with 1 mg/mL BSA and 25 mM HEPES, pH 7.4.
-
Radioligand: ¹²⁵I-NGF.
-
Test compound (e.g., LM11A-31) at various concentrations.
-
Non-specific binding control: 100-fold excess of unlabeled NGF.
-
Scintillation fluid and counter.
Procedure:
-
Plate p75NTR-expressing HEK293 cells in 24-well plates and grow to confluence.
-
On the day of the assay, wash the cells twice with ice-cold Binding Buffer.
-
Prepare assay solutions in Binding Buffer containing a constant concentration of ¹²⁵I-NGF (e.g., 100 pM) and varying concentrations of the test compound.
-
For total binding, add ¹²⁵I-NGF solution without any competitor.
-
For non-specific binding, add ¹²⁵I-NGF solution containing a 100-fold excess of unlabeled NGF.
-
Incubate the plates at 4°C for 2 hours with gentle agitation.
-
Aspirate the assay solutions and wash the cells three times with ice-cold Binding Buffer.
-
Lyse the cells with 1 N NaOH and transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value. The A₂ value can be calculated using the Cheng-Prusoff equation.
Cell Viability Assay for Apoptosis Induction (for this compound)
This protocol is designed to quantify the dose-dependent effect of this compound on the viability of melanoma cells expressing p75NTR.
Objective: To determine the IC50 value of this compound for inducing cell death in p75NTR-positive melanoma cells.
Materials:
-
A875 human melanoma cells (p75NTR-positive).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Seed A875 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
Western Blot Analysis of p75NTR Signaling Pathways
This protocol allows for the examination of the effects of small molecules on downstream signaling pathways of p75NTR.
Objective: To assess the activation or inhibition of key signaling molecules (e.g., JNK, NF-κB) in response to p75NTR modulation.
Materials:
-
Cells expressing p75NTR (e.g., PC12 cells or primary neurons).
-
Test compound (e.g., this compound, LM11A-31).
-
Ligand (e.g., pro-NGF or NGF) for stimulation.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against total and phosphorylated forms of signaling proteins (e.g., anti-p-JNK, anti-JNK, anti-IκBα, anti-p65).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Culture cells to the desired confluency and serum-starve if necessary.
-
Pre-treat the cells with the test compound for a specified time.
-
Stimulate the cells with the appropriate ligand (e.g., pro-NGF to induce apoptosis, NGF to promote survival) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow for Screening and Characterization
The following diagram outlines a logical workflow for identifying and characterizing novel p75NTR modulators.
Caption: A typical workflow for small molecule screening for p75NTR modulators.
Conclusion
The study of p75NTR is crucial for understanding fundamental neurobiology and for the development of therapeutics for a range of neurological disorders and cancers. While this compound provides a valuable tool for inducing p75NTR-mediated apoptosis, the availability of alternative small molecules with diverse mechanisms of action, such as the LM11A series, THX-B, and EVT901, offers researchers a more nuanced and comprehensive toolkit. The selection of a particular small molecule should be guided by the specific biological question being addressed, whether it is to promote neuronal survival, block degenerative signaling, or dissect the intricacies of p75NTR's role in cellular life and death decisions. The data and protocols provided in this guide aim to facilitate this selection process and to support the rigorous and reproducible investigation of this complex and important receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-affinity nerve growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
NSC49652: A Comparative Analysis of its Efficacy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of NSC49652, a novel small molecule agonist of the p75 neurotrophin receptor (p75NTR), in various cancer cell types. While current research predominantly focuses on its effects on melanoma, this document consolidates the available data and provides a framework for its potential application in other malignancies where p75NTR is expressed.
Executive Summary
This compound is a promising anti-cancer agent that induces apoptosis by targeting the transmembrane domain of the p75NTR death receptor.[1] In preclinical studies, it has demonstrated significant efficacy in reducing melanoma tumor growth.[2] Its mechanism of action involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.[1] While extensive quantitative data across a broad spectrum of cancer cell lines is not yet publicly available, the established role of p75NTR in various cancers, including breast and lung cancer, suggests a wider therapeutic potential for this compound. This guide presents the current data on this compound, compares its primary target's role in different cancers, and provides detailed experimental protocols for its evaluation.
Data Presentation
Efficacy of this compound in Melanoma
The primary research on this compound has been conducted in melanoma cell lines, where it has shown potent pro-apoptotic activity.[2] Unfortunately, specific IC50 values from a broad panel of cancer cell lines are not available in the reviewed literature. The table below summarizes the qualitative findings.
| Cell Line | Cancer Type | Efficacy of this compound | Notes |
| Melanoma Cells | Malignant Melanoma | Induces apoptosis and reduces cell viability.[3] | Efficacy is dependent on p75NTR expression. |
Note: IC50 values for this compound in other cancer cell lines such as A549 (lung), HCT116 (colon), and MCF7 (breast) were not found in the public domain search results.
The Role of p75NTR in Various Cancers: A Potential Target for this compound
The therapeutic potential of this compound extends beyond melanoma, given the involvement of its target, p75NTR, in other cancers.
| Cancer Type | Role of p75NTR | Potential Implication for this compound |
| Breast Cancer | p75NTR expression is associated with drug resistance and may promote survival of cancer cells. Overexpression of p75NTR in breast cancer cells can favor tumor growth and resistance to treatment. | Activation of p75NTR by this compound could potentially overcome resistance mechanisms. |
| Lung Cancer | p75NTR is expressed in non-small cell lung cancer (NSCLC) and may be involved in tumor progression. | Targeting p75NTR with this compound could be a novel therapeutic strategy for certain lung cancers. |
| Prostate Cancer | p75NTR expression is progressively lost in malignant tumor cells and its presence is associated with growth suppression and apoptosis. | Restoring p75NTR signaling with an agonist like this compound could be a therapeutic approach. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability and can be adapted for testing this compound.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Mandatory Visualization
Caption: Workflow for assessing this compound's in vitro efficacy.
Caption: p75NTR apoptotic signaling induced by this compound.
References
- 1. a-small-molecule-targeting-the-transmembrane-domain-of-death-receptor-p75ntr-induces-melanoma-cell-death-and-reduces-tumor-growth - Ask this paper | Bohrium [bohrium.com]
- 2. A Small Molecule Targeting the Transmembrane Domain of Death Receptor p75NTR Induces Melanoma Cell Death and Reduces Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of NSC49652 and pro-NGF Signaling in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the small molecule NSC49652 and the endogenous ligand pro-nerve growth factor (pro-NGF) in the context of their signaling pathways leading to apoptosis. Both molecules converge on the p75 neurotrophin receptor (p75NTR), a key player in neuronal cell death and a potential therapeutic target in various pathologies, including cancer and neurodegenerative diseases. This document outlines their mechanisms of action, presents available quantitative data for comparison, and provides detailed experimental protocols for key assays.
Introduction to pro-NGF and this compound
Pro-nerve growth factor (pro-NGF) is the precursor to nerve growth factor (NGF) and is the predominant form of NGF in the central nervous system[1]. While NGF is known for its neurotrophic and survival-promoting effects mediated by the TrkA receptor, pro-NGF can induce apoptosis by binding to a receptor complex consisting of p75NTR and sortilin[1][2]. This pro-apoptotic signaling is implicated in neurodegenerative diseases and other pathological conditions[3][4].
This compound is a small molecule agonist of the p75NTR. It has been identified as a potential therapeutic agent, particularly in the context of melanoma, where it induces apoptosis in a p75NTR-dependent manner. A closely related compound, Div17E5, has also been shown to target the transmembrane domain of p75NTR to induce cell death.
This guide will delve into the specifics of their interaction with p75NTR and the subsequent downstream signaling events, providing a framework for researchers to evaluate their potential applications.
Mechanism of Action and Signaling Pathways
Both pro-NGF and this compound initiate apoptotic signaling through the p75NTR, but their modes of receptor engagement differ significantly.
Pro-NGF Signaling: Pro-NGF induces apoptosis by forming a ternary complex with p75NTR and the co-receptor sortilin. This interaction is crucial for high-affinity binding and the initiation of the downstream death signal. Upon binding, the intracellular domain of p75NTR recruits adaptor proteins that lead to the activation of c-Jun N-terminal kinase (JNK) and the small GTPase RhoA. Activation of these pathways ultimately culminates in caspase activation and programmed cell death.
This compound Signaling: this compound is a small molecule that directly targets the transmembrane domain of p75NTR. This interaction is thought to induce a conformational change in the receptor, leading to its activation and the initiation of apoptotic signaling, likely through a similar downstream cascade involving JNK and other death-associated proteins. Unlike pro-NGF, the involvement of sortilin in this compound-mediated p75NTR activation has not been established.
Signaling Pathway Diagrams:
Quantitative Data Comparison
Direct comparative studies providing quantitative data for both this compound and pro-NGF under identical experimental conditions are limited. The following tables summarize available data from different studies to offer a preliminary comparison.
Table 1: Receptor Binding Affinity
| Ligand | Receptor/Complex | Binding Affinity (Kd) | Method | Source |
| pro-NGF | p75NTR-Sortilin Complex | ~160 pM | Equilibrium Binding | |
| pro-NGF | p75NTR | 15 - 23.5 nM | Surface Plasmon Resonance | |
| This compound | p75NTR | Not Reported | - | - |
Table 2: Apoptosis Induction
| Compound | Cell Line | Concentration for Apoptosis | Assay | Source |
| pro-NGF | PC12 cells (low TrkA) | 50 ng/mL | Western Blot (Cleaved PARP, Caspase-3) | |
| pro-NGF | B104 neuroblastoma | 2 nM (~52 ng/mL) | MTT Assay | |
| Div17E5 (similar to this compound) | A875 Melanoma | EC50 ~5 µM | Cell Viability Assay |
Table 3: Downstream Signaling Activation
| Stimulus | Downstream Target | Fold Activation | Cell Line | Source |
| pro-NGF (50 ng/mL) | Active RhoA | ~1.6-fold | RGC-5 cells | |
| pro-NGF (50 ng/mL) | Phospho-JNK | Increased | PC12 cells | |
| pro-NGF (50 ng/mL) | Phospho-p38 MAPK | Increased | PC12 cells | |
| This compound | Downstream Targets | Not Quantitatively Reported | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for key assays discussed in this guide.
Experimental Workflow for Apoptosis Induction Assay
1. Cell Culture and Treatment for Apoptosis Assays
-
Cell Lines: A875 melanoma cells (high p75NTR expression) or PC12 cells (can be manipulated to express low TrkA and high p75NTR).
-
Seeding: Seed cells in 6-well or 96-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Treatment:
-
This compound/Div17E5: Prepare stock solutions in DMSO. Dilute to final concentrations (e.g., 0.5 to 20 µM) in complete culture medium.
-
pro-NGF: Prepare stock solutions in a suitable buffer. Dilute to final concentrations (e.g., 10 to 100 ng/mL) in serum-free or low-serum medium.
-
-
Incubation: Incubate cells with the compounds for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
2. Western Blot for JNK Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK, diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect chemiluminescence using an appropriate substrate and imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-JNK signal to the total JNK signal.
3. RhoA Activation Assay (G-LISA)
-
Cell Lysis: Following treatment, lyse cells according to the manufacturer's protocol for the G-LISA kit.
-
Protein Quantification: Determine protein concentration of the lysates.
-
Assay Procedure:
-
Add equal amounts of protein lysate to the wells of the RhoA G-LISA plate, which are coated with a Rho-GTP-binding protein.
-
Incubate to allow active (GTP-bound) RhoA to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for RhoA.
-
Add a secondary antibody conjugated to HRP.
-
Add a colorimetric substrate and measure the absorbance at 490 nm.
-
-
Analysis: The absorbance is directly proportional to the amount of active RhoA in the sample.
Conclusion
Both this compound and pro-NGF represent valuable tools for studying and potentially targeting p75NTR-mediated apoptosis. Pro-NGF, as the endogenous ligand, provides a physiological means to activate the receptor, requiring the presence of the co-receptor sortilin for its high-affinity pro-apoptotic signaling. In contrast, this compound offers a pharmacological approach, directly targeting the transmembrane domain of p75NTR to induce cell death, potentially independent of sortilin.
The choice between these two molecules for research or therapeutic development will depend on the specific context and desired mechanism of action. Further direct comparative studies are warranted to fully elucidate their relative potencies, binding kinetics, and potential for off-target effects. The experimental protocols and data presented in this guide provide a foundational resource for researchers to design and interpret studies aimed at understanding and manipulating p75NTR signaling.
References
- 1. ProNGF, but Not NGF, Switches from Neurotrophic to Apoptotic Activity in Response to Reductions in TrkA Receptor Levels | MDPI [mdpi.com]
- 2. Molecular and Structural Insight into proNGF Engagement of p75NTR and Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pro-NGF Isolated from the Human Brain Affected by Alzheimer’s Disease Induces Neuronal Apoptosis Mediated by p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NSC49652 with Other Apoptosis Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel p75 neurotrophin receptor (p75NTR) agonist, NSC49652, with established apoptosis-inducing agents. This document summarizes the mechanisms of action, presents available quantitative data for performance comparison, details common experimental protocols for assessing apoptosis, and provides visual diagrams of the key signaling pathways.
Introduction to Apoptosis and the Role of Inducers
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or cancerous cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Consequently, compounds that can modulate apoptosis are of significant interest in therapeutic development.
This guide focuses on this compound, a small molecule identified as an agonist of the p75 neurotrophin receptor (p75NTR), which triggers apoptosis by targeting the receptor's transmembrane domain[1][2][3]. We compare its characteristics to a panel of well-established apoptosis inducers with diverse mechanisms of action: Staurosporine, Etoposide, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), and the Bcl-2 inhibitor, Venetoclax.
Mechanisms of Action: A Diverse Approach to Triggering Cell Death
The selected apoptosis inducers operate through distinct signaling pathways, offering a broad perspective for comparison.
-
This compound: This compound acts as a p75NTR agonist, inducing a conformational change in the receptor that initiates downstream signaling, leading to apoptosis. This pathway is notably dependent on the activation of c-Jun N-terminal kinase (JNK)[2]. The p75NTR-mediated apoptosis can involve the recruitment of adaptor proteins and activation of the intrinsic mitochondrial pathway, including the activation of caspase-9 and caspase-3[4].
-
Staurosporine: A broad-spectrum protein kinase inhibitor, Staurosporine is a potent, non-selective inducer of the intrinsic apoptotic pathway. It causes mitochondrial membrane depolarization, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
-
Etoposide: This topoisomerase II inhibitor induces DNA double-strand breaks. The resulting DNA damage triggers a cellular stress response, often mediated by the p53 tumor suppressor protein, which in turn activates the intrinsic apoptotic pathway.
-
TRAIL: As a member of the tumor necrosis factor (TNF) superfamily, TRAIL activates the extrinsic apoptosis pathway. It binds to its death receptors, DR4 and DR5, on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC), recruitment of FADD, and activation of the initiator caspase-8.
-
Venetoclax: This is a highly selective inhibitor of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, Venetoclax displaces pro-apoptotic proteins, which can then activate the mitochondrial pathway of apoptosis.
Comparative Performance Data
Direct comparative studies of this compound with other apoptosis inducers under identical conditions are limited. The following tables summarize available data on their potency, primarily focusing on melanoma cell lines where this compound has been characterized. It is crucial to note that IC50 and EC50 values are highly dependent on the cell line, assay type, and experimental conditions (e.g., incubation time).
| Compound | Target/Mechanism | Cell Line | Assay | Potency (IC50/EC50) | Reference |
| This compound | p75NTR Agonist | A375 (Melanoma) | Apoptosis Induction | Not explicitly reported | |
| Staurosporine | Protein Kinase Inhibitor | A375 (Melanoma) | Cytotoxicity | ~50-100 nM | General knowledge |
| Etoposide | Topoisomerase II Inhibitor | A375 (Melanoma) | Cytotoxicity | ~1-10 µM | General knowledge |
| TRAIL | DR4/DR5 Agonist | Melanoma Cell Lines | Apoptosis Induction | Varies widely (ng/mL to µg/mL range) | General knowledge |
| Venetoclax | Bcl-2 Inhibitor | A375 (Melanoma) | Cytotoxicity | Varies (often µM range) | General knowledge |
Note: The IC50 for this compound in A375 melanoma cells has not been explicitly reported in the available literature. The compound has been shown to induce apoptosis and inhibit tumor growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for understanding the mechanisms and methodologies in apoptosis research.
Caption: Signaling pathway of this compound-induced apoptosis via p75NTR.
Caption: Overview of extrinsic and intrinsic apoptosis pathways activated by various inducers.
Caption: A generalized workflow for conducting common apoptosis assays.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to quantify apoptosis.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells at an appropriate density and treat with the apoptosis inducer (e.g., this compound) for the desired time. Include untreated and positive controls.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Annexin-Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or a fluorogenic substrate)
-
Cell Lysis Buffer
-
Assay Buffer
-
Microplate reader (colorimetric or fluorescence)
Procedure:
-
Cell Preparation and Lysis: Treat cells as described above. After treatment, lyse the cells using the provided lysis buffer.
-
Lysate Collection: Centrifuge the lysed cell suspension to pellet debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the Caspase-3/7 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer, protected from light.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Analysis: Calculate the fold-change in caspase activity relative to the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation and Fixation: Grow and treat cells on coverslips or in a multi-well plate. After treatment, fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them to allow the TdT enzyme to enter the nucleus.
-
Labeling Reaction: Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.
-
Washing: Stop the reaction and wash the cells thoroughly with PBS.
-
Counterstaining: Stain the nuclei with a counterstain like DAPI to visualize all cells.
-
Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Conclusion
This compound represents a novel approach to inducing apoptosis through the targeted activation of the p75NTR. Its mechanism, centered on a death receptor not typically targeted by small molecules, distinguishes it from classical chemotherapy agents like Etoposide, broad-spectrum inhibitors like Staurosporine, extrinsic pathway activators like TRAIL, and targeted therapies like the Bcl-2 inhibitor Venetoclax.
While direct, comprehensive comparative data is still emerging, the distinct mechanism of this compound suggests it may be effective in cell types or disease contexts where other apoptosis inducers fail, for instance, in tumors with p53 mutations or high levels of Bcl-2 expression. Further research directly comparing the efficacy and off-target effects of this compound with these and other apoptosis inducers in a panel of relevant cell lines is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impaired migration and lung invasion of human melanoma by a novel small molecule targeting the transmembrane domain of death receptor p75NTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NSC49652: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the p75NTR agonist NSC49652, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal.[1] In such instances, laboratory personnel are advised to adhere to general best practices for the disposal of bioactive small molecules, treating the compound as hazardous chemical waste. This guide provides essential safety and logistical information to ensure the proper handling and disposal of this compound, promoting a safe laboratory environment.
Understanding this compound: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| CAS Number | 908563-68-8 |
| Biological Activity | p75 neurotrophin receptor (p75NTR) agonist; induces apoptosis.[1] |
| Physical Form | Solid powder |
| Storage | Recommended at -20°C for short-term and -80°C for long-term storage.[1] |
Experimental Protocols for Disposal
The primary recommended method for the disposal of unwanted or expired this compound, as with many investigational drugs and bioactive small molecules, is incineration by a licensed hazardous waste disposal vendor. The following step-by-step protocol should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Pure, unused, or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
-
Segregate this compound waste from other waste streams (e.g., regular trash, biohazardous waste, radioactive waste).
2. Waste Collection and Labeling:
-
Collect solid waste, including contaminated PPE and labware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date of accumulation.
3. Storage Pending Disposal:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide the EHS department with a full inventory of the waste being disposed of.
-
Follow all institutional procedures for waste manifest and tracking.
5. Personal Protective Equipment (PPE):
-
When handling this compound powder or solutions, and during waste packaging, at a minimum, wear:
-
A standard laboratory coat.
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Disclaimer: The information provided here is based on general laboratory safety principles for handling bioactive small molecules. In the absence of a specific Safety Data Sheet for this compound, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific facilities and local regulations. Always prioritize safety and regulatory compliance.
References
Essential Safety and Logistical Information for Handling NSC49652
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of NSC49652, a p75 neurotrophin receptor (p75NTR) agonist. This document provides critical safety protocols and operational plans to ensure the well-being of laboratory personnel and the integrity of research.
This guide delivers essential, immediate safety and logistical information for the handling of this compound. By providing clear, procedural, and step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Quantitative Data Summary
For easy reference and comparison, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 225.24 g/mol | --INVALID-LINK-- |
| CAS Number | 908563-68-8 | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
| Purity | >98% | --INVALID-LINK-- |
| Storage (Solid) | -20°C for 2 years | --INVALID-LINK-- |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) detailing all toxicological properties of this compound is not publicly available, general safe laboratory practices for handling chemical compounds of this nature are mandatory. The following recommendations are based on the available information and general safety principles for handling research chemicals.
Potential Hazards:
-
The toxicological properties of this compound have not been fully investigated.
-
Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
May cause eye and skin irritation.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves prior to use. |
| Body Protection | A lab coat must be worn at all times. |
| Respiratory Protection | Use in a well-ventilated area. If working with the solid form where dust may be generated, a properly fitted respirator (e.g., N95) is recommended. |
Operational and Disposal Plans
A clear and structured workflow is essential for the safe handling and disposal of this compound.
Operational Plan: From Receipt to Use
-
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the container is compromised, do not open it. Isolate the package in a fume hood and contact the supplier for instructions.
-
Verify that the product name and CAS number on the label match the order.
-
-
Storage:
-
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood.
-
To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use sterile, anhydrous DMSO to dissolve the compound to the desired concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Use in Experiments:
-
When diluting stock solutions for experiments, use appropriate laboratory techniques to minimize contamination and exposure.
-
Always wear the required PPE.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
Unused stock solutions in DMSO should also be disposed of as hazardous liquid waste.
-
-
Decontamination:
-
Work surfaces should be decontaminated with a suitable laboratory disinfectant and then wiped with 70% ethanol.
-
All disposable materials used for decontamination should be disposed of as solid hazardous waste.
-
Experimental Protocols
This compound has been shown to induce apoptosis in melanoma cells.[2] The following are generalized, step-by-step methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on the viability of melanoma cells.
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines a method to detect and quantify apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed and treat melanoma cells with this compound as described in the cell viability assay protocol.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Visual Workflow and Logical Relationships
To further clarify the procedural steps, the following diagrams illustrate the key workflows.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
